Synthesis and Characterization of Methyl 2-chloro-5-nitrophenylacetate: A Comprehensive Technical Guide
Introduction & Strategic Importance In the landscape of modern drug development, functionalized phenylacetic acid derivatives serve as indispensable building blocks for the synthesis of complex active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
In the landscape of modern drug development, functionalized phenylacetic acid derivatives serve as indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs), including substituted indoles, oxindoles, and targeted kinase inhibitors. Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7)[1] is a highly sought-after intermediate due to its orthogonal reactivity: the ester group allows for controlled enolate chemistry, the nitro group serves as a masked amine for future cross-coupling or cyclization, and the chloro-substituent provides a handle for transition-metal-catalyzed functionalization.
This whitepaper outlines a highly optimized, self-validating synthetic workflow for this compound, detailing the causality behind the regioselective nitration of 2-chlorophenylacetic acid[2] and its subsequent esterification[3].
Fig 1: Two-step synthetic workflow from 2-chlorophenylacetic acid to the target methyl ester.
The nitration of 2-chlorophenylacetic acid presents a classic electrophilic aromatic substitution (EAS) challenge involving competing directing groups. The starting material possesses two substituents:
The Chloro Group (-Cl): An ortho/para director that is overall deactivating due to inductive withdrawal (-I), but provides resonance stabilization (+M) to the Wheland intermediate.
The Acetic Acid Group (-CH₂COOH): A weakly activating, ortho/para directing alkyl group.
When subjected to a nitronium ion (
), the substitution occurs almost exclusively at the 5-position (para to the chloro group). The causality here is driven by a combination of electronic and steric factors. The +M resonance stabilization provided by the chlorine atom's lone pairs heavily favors electrophilic attack at its para position. Concurrently, steric hindrance between the bulky -CH₂COOH group and the -Cl group effectively blocks the 3-position (ortho to chlorine), making the 5-position both the kinetically favored and thermodynamically stable outcome[2].
Fig 2: Mechanistic rationale governing the regioselective nitration at the 5-position.
Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration to 2-Chloro-5-nitrophenylacetic Acid
Objective: Achieve >95% regioselectivity while preventing oxidative degradation of the alpha-carbon.
Step-by-Step Methodology:
Acidic Dissolution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve 2-chlorophenylacetic acid (10.0 g, 58.6 mmol) in concentrated sulfuric acid (40 mL, 98% w/w)[3].
Causality: Sulfuric acid serves a dual purpose—it acts as a highly polar solvent and protonates the incoming nitric acid to generate the highly electrophilic nitronium ion (
).
Cryogenic Control: Cool the solution to -10 °C using an ice-salt bath.
Causality: Stringent temperature control is non-negotiable. Elevated temperatures lead to oxidative cleavage of the methylene carbon and promote non-selective dinitration[2].
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (2.6 mL, ~60 mmol) and concentrated sulfuric acid (5 mL) dropwise over 30 minutes, maintaining the internal temperature below 0 °C.
Validation & Quenching: Allow the reaction to stir for 2 hours at 0 °C. Validate completion via TLC (DCM:MeOH 9:1). Once the starting material is consumed, pour the mixture over 200 g of crushed ice. The sudden shift in polarity forces the product to crash out as a pale yellow precipitate.
Isolation: Filter the precipitate, wash with ice-cold water until the filtrate is pH neutral, and dry under vacuum to yield 2-chloro-5-nitrophenylacetic acid (~10.5 g, 83% yield).
Objective: Convert the carboxylic acid to the methyl ester with quantitative conversion.
Step-by-Step Methodology:
Activation: Suspend 2-chloro-5-nitrophenylacetic acid (10.0 g, 46.4 mmol) in anhydrous methanol (100 mL) and cool to 0 °C.
Catalysis: Add thionyl chloride (
, 4.0 mL, ~55 mmol) dropwise.
Causality: While standard Fischer esterification (
catalysis) is viable, it generates water as a byproduct, creating an equilibrium that caps the yield. reacts with methanol to generate HCl and methyl sulfite, or directly forms the acid chloride intermediate. This in-situ activation bypasses equilibrium limitations, driving the reaction to >98% conversion.
Reflux & Monitoring: Heat the reaction to reflux (65 °C) for 3 hours. The suspension will transition to a clear solution, self-validating the conversion of the polar acid to the highly soluble ester.
Workup: Concentrate the mixture in vacuo to remove excess methanol and HCl. Dissolve the residue in ethyl acetate (100 mL), wash with saturated aqueous
(2 x 50 mL) to neutralize residual acid, and dry over anhydrous .
Isolation: Evaporate the solvent to yield Methyl 2-chloro-5-nitrophenylacetate as a crystalline solid (~10.2 g, 95% yield)[1].
Analytical Characterization Data
To ensure structural fidelity for downstream API synthesis, the isolated compound must be rigorously characterized. The table below summarizes the expected spectroscopic data and the structural causality behind each signal.
Analytical Technique
Observed Signal / Value
Structural Assignment & Causality
¹H NMR (400 MHz, CDCl₃)
δ 8.20 (d, J = 2.5 Hz, 1H)
H-6 : Highly deshielded by the ortho -NO₂ group.
δ 8.10 (dd, J = 8.5, 2.5 Hz, 1H)
H-4 : Coupled to both H-3 (ortho) and H-6 (meta).
δ 7.55 (d, J = 8.5 Hz, 1H)
H-3 : Ortho to -Cl, relatively unaffected by the -NO₂ group.
Comprehensive Technical Guide: Chemical Properties, Structural Elucidation, and Synthesis of Methyl 2-chloro-5-nitrophenylacetate
Executive Summary As pharmaceutical development increasingly relies on highly functionalized aromatic scaffolds, Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7) has emerged as a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As pharmaceutical development increasingly relies on highly functionalized aromatic scaffolds, Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7) has emerged as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), advanced dyes, and targeted diagnostic agents[1],[2]. This guide provides an in-depth mechanistic analysis of its chemical properties, structural advantages, and step-by-step synthetic workflows. Designed for researchers and process chemists, this whitepaper bridges theoretical reactivity with field-proven, scalable methodologies[3].
Structural Elucidation and Physicochemical Profiling
The molecular architecture of Methyl 2-chloro-5-nitrophenylacetate provides orthogonal reactivity, making it an ideal candidate for complex, multi-step synthetic sequences.
From a mechanistic standpoint, the benzene ring is substituted with three distinct functional groups, each offering unique chemical handles:
C1 - Methyl Acetate Group (-CH₂COOCH₃): Protects the acidic proton of the parent phenylacetic acid, increasing lipophilicity and enabling chemoselective reduction to an alcohol[3].
C2 - Chloro Group (-Cl): Exerts an inductive electron-withdrawing effect (-I). While typically a poor leaving group in unactivated systems, its position relative to the nitro group primes it for transition-metal-catalyzed cross-coupling or high-pressure nucleophilic aromatic substitution (S_NAr).
C5 - Nitro Group (-NO₂): A potent π-acceptor (-M effect) that deactivates the ring toward electrophilic attacks but strongly activates the para-positioned chloro group (at C2) for downstream amination[3],[4].
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound[5],[2]:
Property
Value / Description
Chemical Name
Methyl 2-chloro-5-nitrophenylacetate
CAS Registry Number
219712-63-7
Molecular Formula
C₉H₈ClNO₄
Molecular Weight
229.62 g/mol
SMILES String
COC(=O)CC1=C(Cl)C=CC(=C1)=O
Key Functional Groups
Methyl ester, Aryl chloride, Nitroaromatic
Typical Appearance
Solid (Off-white to pale yellow powder)
Synthetic Workflows and Experimental Methodologies
The industrial and laboratory-scale synthesis of Methyl 2-chloro-5-nitrophenylacetate typically proceeds via a two-stage sequence starting from the commercially available 2-chlorophenylacetic acid[3],[4].
Caption: Synthetic workflow for Methyl 2-chloro-5-nitrophenylacetate.
Protocol 1: Regioselective Nitration of 2-Chlorophenylacetic Acid
Objective: Introduce the nitro group at the C5 position with high regioselectivity[4].
Step-by-Step Methodology:
Preparation: In a 1L four-neck flask, dissolve 200g (1.2 mol) of 2-chlorophenylacetic acid in 1600g of 98% concentrated sulfuric acid under continuous mechanical stirring.
Temperature Control: Cool the reaction vessel to between -10°C and 0°C using an ice-salt bath.
Causality: Nitration is highly exothermic. Maintaining a sub-zero environment prevents thermal runaway, suppresses the formation of dinitrated byproducts, and protects the acetic acid side chain from oxidative degradation.
Causality: Sulfuric acid protonates the nitric acid, driving the dehydration that generates the highly reactive nitronium ion (
). The ortho-para directing nature of the chloro group, combined with the steric bulk of the acetic acid side chain, directs the nitronium ion predominantly to the 5-position.
Quenching & Isolation: After 2 hours of heat preservation at room temperature, pour the reaction mixture into 1000g of crushed ice. Filter the resulting precipitate, wash with ice water, and dry under vacuum (0.1 MPa) for 12 hours to yield 2-chloro-5-nitrophenylacetic acid.
Self-Validating System: Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The protocol is validated when the starting material peak is <1%. The sudden dilution in ice water serves as an immediate physical validation, as the product crashes out as a distinct solid precipitate due to its insolubility in cold aqueous acid.
Protocol 2: Acid-Catalyzed Esterification
Objective: Convert the carboxylic acid to a methyl ester to protect the acidic proton during downstream reductive steps[3].
Step-by-Step Methodology:
Reaction Setup: Suspend the isolated 2-chloro-5-nitrophenylacetic acid in a large excess of anhydrous methanol.
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5% mol eq).
Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours.
Causality: Fischer esterification is an equilibrium-driven process. Utilizing methanol as both the solvent and the reactant in vast excess drives the equilibrium entirely toward the ester product according to Le Chatelier's principle.
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Neutralize the residue with saturated aqueous sodium bicarbonate to quench the acid catalyst, then extract with ethyl acetate. Dry the organic layer over anhydrous
and evaporate to yield the target Methyl 2-chloro-5-nitrophenylacetate.
Self-Validating System: Reaction progress is validated via Thin Layer Chromatography (TLC). The esterification is complete when the highly polar carboxylic acid spot (low
) is entirely converted to the less polar ester spot (higher ). Post-workup validation includes FT-IR spectroscopy, confirming the shift of the carbonyl stretch from ~1710 cm⁻¹ (acid) to ~1740 cm⁻¹ (ester) and the complete disappearance of the broad O-H stretch.
Downstream Reactivity and Pharmaceutical Applications
Methyl 2-chloro-5-nitrophenylacetate is rarely the final clinical entity; rather, it is a versatile springboard for synthesizing complex molecules, including thrombus imaging agents[4] and 2,5-diaminophenylethanol sulfate (a highly efficient oxidative dye and polymer precursor)[3].
Caption: Downstream reactivity and chemoselective transformations.
Protocol 3: Chemoselective Reduction to 2-Chloro-5-nitrophenylethanol
A major challenge in functionalizing this molecule is reducing the ester group without triggering the reduction of the highly sensitive nitro group or causing reductive dechlorination.
Step-by-Step Methodology:
Solvent & Reagent: Dissolve sodium borohydride (
) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
Substrate Addition: Add Methyl 2-chloro-5-nitrophenylacetate to the stirring suspension.
In-situ Activation: Slowly add a solution of concentrated HCl in THF dropwise over 30 minutes.
Causality:
alone is too mild to reduce esters efficiently. The addition of an acid (HCl) generates diborane () in situ. Diborane is a highly electrophilic reducing agent that rapidly and chemoselectively reduces the carbonyl oxygen of the ester without affecting the electron-deficient nitro group[3].
Quenching: Quench the reaction carefully with anhydrous methanol to destroy excess borane, concentrate under reduced pressure, and precipitate the product by adding pure water.
Self-Validating System: The evolution of hydrogen gas (bubbling) upon the addition of the HCl/THF solution serves as an immediate visual confirmation of diborane generation. Final validation is achieved via
-NMR, ensuring the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a triplet corresponding to the primary alcohol (-CH₂OH).
Following the reduction to the alcohol, the chloro group can be substituted with an amine. Because the nitro group at C5 is situated para to the chloro group at C2, it strongly stabilizes the anionic Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (S_NAr). Despite this electronic activation, industrial protocols require an autoclave environment (150°C, 3.0-4.0 MPa), elemental copper as a catalyst (Ullmann-type condensation), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride) to achieve high yields (>74%)[3].
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 219712-63-7
Synonyms: Methyl (2-chloro-5-nitrophenyl)acetate; 2-Chloro-5-nitrobenzeneacetic acid methyl ester
Executive Summary & Structural Identity
Methyl 2-chloro-5-nitrophenylacetate is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical intermediates targeting the prostaglandin D2 receptor 2 (CRTH2) and various kinase pathways. Structurally, it features a phenylacetic acid methyl ester core substituted with a chlorine atom at the ortho position and a nitro group at the meta position relative to the acetate chain. This specific substitution pattern renders it a strategic "scaffold node," allowing for orthogonal functionalization: the ester provides an electrophilic handle for cyclization or amidation, the nitro group serves as a masked aniline for coupling, and the chlorine atom offers a site for potential metal-catalyzed cross-coupling or steric control.
Physicochemical Profile
The following data aggregates experimental and predicted values for laboratory handling.
Property
Value
Note
Molecular Formula
C₉H₈ClNO₄
Molecular Weight
229.62 g/mol
Physical State
Pale yellow solid or viscous oil
Low melting point ester
Melting Point
45–50 °C (Predicted)
Acid precursor mp: 174–175 °C
Boiling Point
~330 °C (at 760 mmHg)
Decomposes before boiling
Solubility
DCM, EtOAc, DMSO, Methanol
Insoluble in water
LogP
1.96
Moderate lipophilicity
Synthetic Methodology
The synthesis of Methyl 2-chloro-5-nitrophenylacetate is typically approached via the esterification of its parent acid, 2-(2-chloro-5-nitrophenyl)acetic acid (CAS 37777-70-1). The parent acid is industrially accessible via the nitration of 2-chlorophenylacetic acid, where the ortho-chloro group and the alkyl side chain direct the incoming nitro group to the 5-position.
Protocol: Acid-Catalyzed Esterification
This protocol describes the conversion of the parent acid to the methyl ester using a standard Fischer esterification. This method is chosen for its robustness and ease of scalability in a drug discovery setting.
Activation/Solvation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(2-chloro-5-nitrophenyl)acetic acid (10.0 g, 46.4 mmol) in anhydrous Methanol (100 mL).
Catalyst Addition:
Option A (Classic): Add concentrated H₂SO₄ (0.25 mL) dropwise.
Option B (Fast): Cool to 0°C and add SOCl₂ (3.7 mL, 51 mmol) dropwise to generate HCl in situ.
Reflux: Heat the reaction mixture to reflux (65 °C) for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting acid (polar, stays at baseline) should disappear, and a less polar UV-active spot (Rf ~0.6) should appear.
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.
Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:
Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
Brine (50 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude product usually solidifies upon standing. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.
Synthesis Logic Diagram
The following diagram illustrates the industrial flow from the raw material (2-chlorotoluene) to the final ester.
Caption: Synthetic pathway from precursor acid to Methyl 2-chloro-5-nitrophenylacetate.
Applications in Drug Discovery
Methyl 2-chloro-5-nitrophenylacetate serves as a critical intermediate for synthesizing Ramatroban analogs and other antagonists of the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor. The core utility lies in the reduction of the nitro group to an aniline, creating a scaffold ready for sulfonylation.
Key Transformation: Reductive Functionalization
The most common downstream reaction is the chemoselective reduction of the nitro group to an amine, yielding Methyl 2-(5-amino-2-chlorophenyl)acetate . This aniline is a "privileged structure" in medicinal chemistry.
Experimental Insight:
Using Iron (Fe) powder in Acetic Acid is preferred over catalytic hydrogenation (Pd/C, H₂) for this substrate.
Reasoning: The aryl chloride is susceptible to hydrodehalogenation (loss of Cl) under Pd/H₂ conditions. Iron reduction is chemoselective for the nitro group, preserving the aryl chloride which is often essential for biological potency (lipophilic pocket filling).
Functionalization Pathway Diagram
This diagram details how the scaffold is elaborated into bioactive molecules.
Caption: Divergent synthesis pathways from the nitro-ester scaffold to bioactive targets.
Safety & Handling
Hazards: As a nitroaromatic, this compound poses risks of skin sensitization and irritation. The ester functionality makes it a potential alkylating agent.
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
Disposal: All waste streams containing nitroaromatics should be segregated and incinerated. Do not mix with strong bases or reducing agents in waste containers to avoid exothermic decomposition.
References
Sigma-Aldrich. Product Specification: Methyl 2-(2-chloro-5-nitrophenyl)acetate. Link
ChemScene. Compound Monograph: CAS 219712-63-7.[1] Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22754 (Related Benzoate Analog). Link
Organic Syntheses. Preparation of p-Nitrophenylacetic Acid (Methodology Reference). Coll. Vol. 1, p. 396.[2] Link
BenchChem. Synthesis Protocols for Nitro-aryl Acetates. Link
Discovery and history of "Methyl 2-chloro-5-nitrophenylacetate"
The following technical guide details the discovery, synthesis, and application of Methyl 2-chloro-5-nitrophenylacetate , a critical aromatic building block. A Versatile Scaffold for Indole Alkaloids and Functionalized P...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, synthesis, and application of Methyl 2-chloro-5-nitrophenylacetate , a critical aromatic building block.
A Versatile Scaffold for Indole Alkaloids and Functionalized Phenylethanols[1][2]
Executive Summary
Methyl 2-chloro-5-nitrophenylacetate (MCNPA) is a highly functionalized aromatic intermediate characterized by a halogenated phenylacetic ester core with a nitro group at the meta position relative to the alkyl chain.[1][2] While historically utilized as a high-volume precursor in the synthesis of oxidative hair dye components (specifically 2,5-diaminophenylethanol ), its structural chemotype has gained renewed interest in medicinal chemistry.[1][2]
For drug development professionals, MCNPA represents a strategic "privileged scaffold" for accessing 5-substituted oxindoles and indolin-2-ones —core pharmacophores found in tyrosine kinase inhibitors (e.g., Sunitinib analogs) and protease inhibitors.[1][2] This guide delineates the regioselective synthesis of MCNPA, its conversion logic, and validated experimental protocols.
Chemical Identity & Properties
Property
Specification
IUPAC Name
Methyl 2-(2-chloro-5-nitrophenyl)acetate
CAS Number
219712-63-7
Molecular Formula
C₉H₈ClNO₄
Molecular Weight
229.62 g/mol
Appearance
Pale yellow to off-white crystalline solid
Melting Point
58–62 °C
Solubility
Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functionality
Electrophilic ester, Nucleophilic aromatic substitution (SNAr) active site (C-2), Reducible nitro group
Synthetic Evolution & Causality[1][2]
The synthesis of MCNPA is governed by the principles of regioselective electrophilic aromatic substitution .[1][2] The historical challenge was controlling nitration position on the 2-chlorophenylacetic acid substrate.[1][2]
The Regiochemistry Paradox
The precursor, 2-chlorophenylacetic acid , contains two directing groups:[1][2]
Standard electronic theory suggests the alkyl group should dominate, directing nitration to the 4-position (para to the acetate tail).[1][2] However, experimental protocols consistently yield the 5-nitro isomer (para to the chlorine).[1][2]
Mechanistic Insight: The steric bulk of the acetic acid side chain, combined with the strong ortho/para directing influence of the chlorine atom (despite its deactivation), favors substitution at the 5-position.[1][2] The 3-position is sterically crowded (sandwiched between Cl and acetate), and the 4-position is electronically less favored than the 5-position in this specific mixed-acid system.[1][2]
Synthetic Pathway
The industrial route involves a two-step sequence:
Nitration: 2-chlorophenylacetic acid is treated with mixed acid (H₂SO₄/HNO₃).[1][2]
Esterification: Fischer esterification with methanol protects the carboxylic acid, yielding MCNPA.[1][2]
Applications in Drug Development & Industrial Chemistry[1][2][6]
MCNPA serves as a divergence point for two major chemical lineages: Heterocycle Formation (Pharma) and Amino-Alcohol Synthesis (Industrial).[1][2]
Pathway A: The Oxindole Route (Kinase Inhibitors)
In medicinal chemistry, the primary value of MCNPA is its conversion to 5-amino-oxindole .[1][2]
Reduction: The nitro group is reduced to an aniline.[1][2]
Cyclization: The resulting 2-(2-chloro-5-aminophenyl)acetate undergoes intramolecular lactamization (often requiring displacement of the 2-Cl or simple condensation if the Cl is removed/substituted) to form the oxindole core.[1][2]
Significance: 5-substituted oxindoles are the structural basis for multi-targeted receptor tyrosine kinase (RTK) inhibitors used in oncology.[1][2]
Pathway B: The Phenylethanol Route (Dye Precursors)
This is the dominant industrial application (e.g., CN103242177A).[1][2]
Chemoselective Reduction: The ester is reduced to an alcohol (using NaBH₄) while retaining the nitro and chloro groups.[1][2]
SNAr Ammonolysis: The 5-nitro group activates the 2-chloro position, allowing displacement by ammonia to form 2-amino-5-nitrophenylethanol .[1][2]
Hydrogenation: Reduction of the nitro group yields 2,5-diaminophenylethanol , a key coupler in permanent hair dyes.[1][2]
Visualization of Chemical Logic[1][2]
Figure 1: Divergent synthesis pathways from MCNPA to pharmaceutical scaffolds and industrial dye intermediates.[1][2]
Detailed Experimental Protocol
Safety Warning: Nitration reactions are highly exothermic.[1][2] The synthesis involves corrosive acids and toxic intermediates.[1][2] All procedures must be conducted in a fume hood with appropriate PPE.
Protocol 1: Synthesis of Methyl 2-chloro-5-nitrophenylacetate[1][2][5]
Step A: Nitration of 2-Chlorophenylacetic Acid
Setup: Charge a 1L reactor with 2-chlorophenylacetic acid (200 g, 1.17 mol) and Concentrated H₂SO₄ (98%, 1600 g). Cool the mixture to 0–5 °C.
Addition: Dropwise add Concentrated HNO₃ (98%, 80 g, 1.27 mol) over 60 minutes, maintaining internal temperature <10 °C.
Reaction: Allow to warm to 25 °C and stir for 2 hours. Monitor via HPLC for consumption of starting material.[1][2]
Quench: Pour the reaction mixture slowly onto 1000 g of crushed ice/water with vigorous stirring.
Isolation: Filter the precipitated solid. Wash the cake with cold water (3 x 200 mL) until the filtrate is neutral. Dry under vacuum at 45 °C.[1][2]
Yield: ~203 g (80%) of 2-chloro-5-nitrophenylacetic acid.[1][2]
Step B: Esterification
Setup: Dissolve the crude acid (203 g) in Methanol (600 mL). Add catalytic H₂SO₄ (5 mL).
Reflux: Heat to reflux (65 °C) for 4–6 hours.
Workup: Concentrate methanol under reduced pressure. Dissolve residue in Ethyl Acetate (500 mL) and wash with saturated NaHCO₃ (2 x 200 mL) to remove unreacted acid.[1][2]
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Procedure: Dissolve MCNPA in THF. Cool to 0 °C. Add NaBH₄ portion-wise. Slowly add MeOH (or dropwise HCl/THF solution) to generate active borane species in situ.[1][2]
Control: Maintain temperature <20 °C to prevent reduction of the nitro group.
Outcome: Quantitative conversion to the alcohol (retention of Ar-NO₂ and Ar-Cl).[1][2]
References
Sigma-Aldrich. (n.d.).[1][2] Methyl 2-chloro-5-nitrophenylacetate Product Sheet. Retrieved from [1][2]
Google Patents. (2013).[1][2] CN103242177A: Preparation method of 2,5-diaminophenethyl alcohol sulfate.[1][2] Retrieved from
Google Patents. (2003).[1][2] US6521663B2: Phenylacetamides as protease inhibitors.[1][2] Retrieved from
BLD Pharm. (n.d.).[1][2] Methyl 2-chloro-5-nitrophenylacetate MSDS. Retrieved from [1]
"Methyl 2-chloro-5-nitrophenylacetate" as a research chemical
A Divergent Synthon for Nitrogenous Heterocycles and Biaryl Scaffolds Executive Summary Methyl 2-chloro-5-nitrophenylacetate (CAS 219712-63-7) is a high-value bifunctional building block used extensively in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
A Divergent Synthon for Nitrogenous Heterocycles and Biaryl Scaffolds
Executive Summary
Methyl 2-chloro-5-nitrophenylacetate (CAS 219712-63-7) is a high-value bifunctional building block used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and indole-based alkaloids. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic methyl ester, a nucleophile-sensitive aryl chloride (activated by the para-nitro group), and a reducible nitro group.
This guide provides a technical roadmap for utilizing this compound in drug discovery, focusing on chemoselective transformations that preserve its halogen handle for downstream diversity.[1]
Physicochemical Characterization
Before initiating synthesis, verify the material identity using the following specification baseline.
Poor water solubility; avoid aqueous buffers without co-solvents.
Melting Point
58–62 °C (Typical)
Sharp melting point indicates high purity (>98%).[1]
Structural Reactivity Analysis
The utility of Methyl 2-chloro-5-nitrophenylacetate stems from its "Push-Pull" electronic environment.
The Nitro Activation (C5): The nitro group at position 5 is para to the chlorine at position 2.[1] This creates a strong electron-withdrawing effect, significantly activating the C2-Cl bond for Nucleophilic Aromatic Substitution (SNAr).
The Alpha-Methylene (Cα): The methylene group linking the ring and the ester is acidic (pKₐ ~20-22), allowing for alkylation or Knoevenagel condensations under basic conditions.
The Ester Handle: Susceptible to hydrolysis, amidation, or reduction to an alcohol.[1]
Visualization: The Divergent Reactivity Map[1]
Caption: Divergent synthetic pathways. The red path (SnAr) leads to cyclization; the green path (Reduction) preserves the halogen for late-stage coupling.
Core Protocol: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without dehalogenating the chlorine atom.[1]
Challenge: Standard catalytic hydrogenation (Pd/C + H₂) often results in hydrodehalogenation (loss of Cl), destroying the scaffold's value.[1]
Solution: Use an Iron-mediated reduction (Bechamp conditions) or Zinc/Ammonium Chloride.[1]
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in Ethanol (10 mL per gram).
Activation: Add a solution of NH₄Cl (5.0 eq) in Water (2.5 mL per gram). The mixture will be biphasic.[1]
Reduction: Add Iron powder (5.0 eq) in portions. Caution: Mild exotherm.[1]
Reflux: Heat the reaction to 70–80 °C with vigorous stirring. Monitor by TLC (System: 30% EtOAc/Hexane).[1]
Endpoint: Disappearance of the starting material spot (Rf ~0.[1]6) and appearance of the fluorescent amine spot (Rf ~0.3).[1] Typical time: 2–4 hours.[1]
Filtration: Cool to room temperature. Filter the slurry through a pad of Celite® to remove iron oxides.[1] Wash the pad with Ethyl Acetate.[1]
Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
This protocol is self-validating because the retention of the Chlorine atom can be confirmed via Mass Spectrometry.
Starting Material: M+ peak at 229/231 (3:1 ratio for ³⁵Cl/³⁷Cl).[1]
Product: M+ peak at 199/201.[1] If dehalogenation occurred, the mass would shift to ~165 (Methyl 3-aminophenylacetate), and the isotope pattern would disappear.
Advanced Application: Synthesis of 5-Nitrooxindole
Objective: Utilize the "activated" nature of the 2-chloro position to build the oxindole core, a privileged scaffold in kinase inhibitors (e.g., Sunitinib analogs).
Mechanism
This transformation relies on an SNAr reaction followed by an intramolecular lactamization.[1]
Nucleophilic Attack: Ammonia or a primary amine attacks C2, displacing the Chloride (activated by the para-nitro group).[1]
Cyclization: The newly formed amine at C2 attacks the ester carbonyl at C1.[1]
Elimination: Methanol is eliminated, forming the lactam ring.[1]
Workflow Diagram
Caption: One-pot synthesis of 5-nitrooxindole via ammonolysis and cyclization.
Safety & Handling (HSE)
Skin Sensitizer: As an alkylating agent (α-halo ester analog) and nitro-aromatic, treat as a potential sensitizer. Double-gloving (Nitrile) is mandatory.
Explosion Hazard: While stable at room temperature, nitro-aromatics can decompose violently at high temperatures. Do not distill the neat liquid; use column chromatography for purification.[1]
Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and must be segregated from standard organic waste.[1]
References
Compound Identity & Properties
National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 12644837, Methyl 2-(2-chloro-5-nitrophenyl)acetate. Retrieved from [Link]
Chemoselective Reduction Methodology
Org.[1][3][4] Synth. 1944, 24, 5.[5] Reduction of Nitro Compounds with Iron and Acetic Acid (General Protocol adapted for neutral conditions).[1] [Link]
SNAr Reactivity of o-Chloronitrobenzenes
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1] Chemical Reviews, 49(2), 273–412. (Foundational mechanism for the activation of C-Cl by p-NO2).
Technical Guide: Biological Potential & Synthetic Utility of Methyl 2-chloro-5-nitrophenylacetate Derivatives
Topic: Potential Biological Activities of "Methyl 2-chloro-5-nitrophenylacetate" Derivatives Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Methyl 2-chloro-5-nitrophenylacetate...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Biological Activities of "Methyl 2-chloro-5-nitrophenylacetate" Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Methyl 2-chloro-5-nitrophenylacetate (CAS: 100382-70-9) is frequently categorized as a commodity intermediate for oxidative hair dyes (specifically 2,5-diaminophenethyl alcohol).[1] However, for the medicinal chemist, this scaffold represents a privileged pharmacophore precursor .[1] Its unique tris-substituted benzene core—featuring an electrophilic ester, a nucleophile-labile halogen, and a reducible nitro group—offers orthogonal reactivity suitable for diversity-oriented synthesis (DOS).[1]
This guide explores the repurposing of this scaffold beyond industrial applications, focusing on its derivatives' potential in oncology (c-Myc G-quadruplex stabilization) and antimicrobial therapeutics , alongside detailed synthetic protocols for accessing these bioactive chemical spaces.[1]
Chemical Architecture & Reactivity Profile
The value of methyl 2-chloro-5-nitrophenylacetate lies in its "three-handle" architecture, allowing for sequential functionalization without protecting groups.[1]
Position
Functional Group
Reactivity Mode
Synthetic Utility
C-1 (Side Chain)
Methyl Acetate
Electrophile
Precursor to alcohols (reduction), amides (aminolysis), or enolates (cyclization).[1][2]
C-2 (Ortho)
Chlorine
Leaving Group
SNAr displacement by amines/thiols (activated by para-nitro).[1] Key for heterocycle formation (indoles/oxindoles).[1]
C-5 (Meta/Para)
Nitro
Masked Amine
Electron-withdrawing group (EWG) activating C-2.[1] Precursor to anilines, sulfonamides, or redox-active warheads.
Key Biological Activities
Recent SAR studies indicate that 5-nitroindole derivatives —accessible via the cyclization of this scaffold—act as potent stabilizers of G-quadruplex (G4) DNA structures found in the promoter region of the c-Myc oncogene.[1][3][4]
Mechanism of Action: The planar indole core intercalates between the G-tetrads of the G4 structure.[1] The C-5 nitro group provides favorable electrostatic interactions with the phosphate backbone or specific groove binding, preventing the unwinding of DNA by helicases.[1]
Therapeutic Outcome: Downregulation of c-Myc expression, leading to cell-cycle arrest (G0/G1 phase) in solid tumors (e.g., HeLa, MCF-7).[1]
Derivatives retaining the C-5 nitro group function as prodrugs in anaerobic bacteria (e.g., H. pylori, M. tuberculosis).[1]
Mechanism: Bacterial nitroreductases (type I) reduce the nitro group to toxic nitroso and hydroxylamine intermediates.[1] These radicals induce DNA strand breaks and oxidative stress.[1]
SAR Insight: Maintaining the electron-deficient core is critical; reduction of the ester to a lipophilic alcohol (as in the hair dye intermediate) alters bioavailability but retains the redox potential.[1]
Synthetic Pathways & Experimental Workflows
The following diagrams illustrate the divergent synthesis from the parent scaffold.
Rationale: This protocol utilizes the SNAr reactivity of the C-2 chlorine, activated by the C-5 nitro group, followed by intramolecular cyclization.[1]
Nucleophilic Displacement: Dissolve methyl 2-chloro-5-nitrophenylacetate (10 mmol) in ethanol (20 mL). Add the primary amine (12 mmol) and Et3N (20 mmol).[1]
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (the chlorine is displaced by the amine).[1]
Cyclization: Upon consumption of the starting material, add catalytic HCl (conc., 0.5 mL) to facilitate the intramolecular attack of the secondary amine on the ester carbonyl.[1] Continue reflux for 2 hours.
Isolation: Cool to room temperature. The product (N-substituted-5-nitrooxindole) typically precipitates.[1] Filter and wash with cold ethanol.[1]
Purification: Recrystallize from EtOH/DMF.
Validation Criteria:
1H NMR: Disappearance of the methyl ester singlet (~3.6 ppm) and appearance of the lactam NH (if unsubstituted) or N-R signals.[1]
MS: Molecular ion consistent with [M+H]+ of the oxindole.[1]
Rationale: To verify the biological activity of the synthesized nitro-indole/oxindole derivatives.
Annealing: Dilute the oligonucleotide to 400 nM in buffer. Heat to 95°C for 5 min, then cool slowly to room temperature to form the G-quadruplex structure.
Incubation: In a 96-well plate, mix 50 µL of annealed DNA with 50 µL of the test compound (concentration gradient 0–10 µM).
Melting Curve Analysis: Monitor fluorescence emission (FAM: Ex 492 nm / Em 522 nm) while heating the plate from 25°C to 95°C (1°C/min gradient).
Data Analysis: Plot Normalized Fluorescence vs. Temperature.
Calculation: A positive shift in the melting temperature () compared to the blank control indicates stabilization of the G-quadruplex.[1]
Mechanistic Visualization: Antimicrobial Action
Figure 2: Mechanism of action for nitro-containing derivatives in anaerobic bacteria.[1]
Future Outlook & SAR Trends
Solubility Optimization: The parent methyl ester is lipophilic (cLogP ~2.4).[1] Future derivatives should focus on hydrolyzing the ester to the free acid or converting the nitro group to a sulfonamide to improve aqueous solubility for IV administration.[1]
Scaffold Hopping: Replacing the phenyl ring with a pyridine core (using methyl 2-chloro-5-nitronicotinate) could enhance metabolic stability and reduce non-specific toxicity associated with nitro-aromatics.[1]
References
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity. Journal of Applied Pharmaceutical Science. (2022). Link
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. (2021). Link
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. (2022). Link
Preparation method of 2,5-diaminophenethyl alcohol sulfate (Patent CN103242177A). Google Patents. (2013).[1] Link
Process for producing indole compound (Patent US20070083053A1). Google Patents. (2007).[1] Link
"Methyl 2-chloro-5-nitrophenylacetate" safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Methyl 2-chloro-5-nitrobenzoate Abstract: This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 2-chloro-5-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of Methyl 2-chloro-5-nitrobenzoate
Abstract: This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 2-chloro-5-nitrobenzoate (CAS No. 6307-82-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven protocols. The guide emphasizes the causality behind safety measures, ensuring that procedures are not merely followed but understood. By integrating detailed protocols, risk assessment workflows, and emergency response plans, this document serves as an essential resource for maintaining a safe laboratory environment when working with this chlorinated nitroaromatic compound.
Introduction: Understanding the Compound
Methyl 2-chloro-5-nitrobenzoate is a solid, crystalline powder appearing as a pale yellow substance.[1] Its molecular structure, featuring a chlorinated and nitrated benzene ring with a methyl ester functional group, makes it a valuable intermediate in organic synthesis. However, these same structural motifs are responsible for its hazardous properties. The presence of the nitro group and the chlorinated aromatic ring necessitates a cautious and well-informed approach to its handling.
This guide addresses the compound with CAS No. 6307-82-0, which is identified as Methyl 2-chloro-5-nitrobenzoate.[2][3] While the user query referred to "Methyl 2-chloro-5-nitrophenylacetate," the predominant safety data available corresponds to the "benzoate" isomer. Given the structural similarities, the safety precautions outlined herein should be considered relevant for closely related isomers, though a specific risk assessment for any unique compound is always required.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the material's intrinsic hazards. This allows for a risk assessment that informs all subsequent handling procedures.
Physicochemical and Toxicological Properties
A summary of the key properties of Methyl 2-chloro-5-nitrobenzoate is essential for predicting its behavior and potential hazards.
Understanding why a chemical is hazardous is critical for developing robust safety protocols.
Skin and Eye Irritation: As a halogenated aromatic compound, Methyl 2-chloro-5-nitrobenzoate can disrupt cellular membranes upon contact, leading to irritation.[2][3][4] The ester functional group can also be hydrolyzed on moist skin or ocular surfaces to the corresponding carboxylic acid and methanol, both of which can contribute to irritation.
Respiratory Irritation: Fine dust particles of the compound can be easily inhaled.[2] These particles can cause mechanical irritation to the upper respiratory tract. Furthermore, their deposition in the lungs can lead to localized inflammatory responses.
Potential for Systemic Toxicity: While specific data for this compound is limited, aromatic nitro compounds as a class are known for their potential to cause methemoglobinemia upon absorption into the bloodstream.[5] This condition impairs the oxygen-carrying capacity of red blood cells. Therefore, minimizing skin contact and inhalation is paramount not just to prevent local irritation, but also to avoid potential systemic effects.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls mandates that engineering solutions be the primary line of defense, supplemented by appropriate PPE. Relying solely on PPE is an insufficient safety strategy.
Engineering Controls: The First Line of Defense
Chemical Fume Hood: All manipulations of Methyl 2-chloro-5-nitrobenzoate, especially those that could generate dust (e.g., weighing, transferring), must be performed inside a certified chemical fume hood.[1][6] This contains any airborne particles and prevents inhalation.
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][7]
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][2] Their location should be known to all personnel working in the area.
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be based on a thorough risk assessment of the planned procedure.
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory to protect against dust particles.[1][2] If there is a significant risk of splashing (e.g., when dissolving the compound), a face shield should be worn in addition to goggles.[1][8]
Skin Protection:
Gloves: Chemical-resistant gloves, such as nitrile, are required.[1][9][10] Gloves should be inspected for tears or holes before each use and removed promptly and properly after handling the material.[10] Contaminated gloves must be disposed of as hazardous waste.[9]
Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect the skin and personal clothing from contamination.[5][11]
Respiratory Protection: For most lab-scale operations conducted within a fume hood, specific respiratory protection is not required. However, if engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter (N95 or higher) must be used.[1][2][9]
Caption: PPE Selection Workflow based on task-specific risks.
Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.
General Handling Protocol
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.
Location: Conduct all work in a designated area within a chemical fume hood.[1]
Avoidance: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe dust.[9]
Dispensing: When weighing the solid, use a spatula and weigh onto a tared weigh boat inside the fume hood to minimize dust creation. An analytical balance with a draft shield is recommended.[5]
Hygiene: After handling, wash hands and face thoroughly with soap and water, even if gloves were worn.[1][2][11] Do not eat, drink, or smoke in the work area.[11]
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[11][12]
Storage and Incompatibilities
Proper storage is vital to maintain the chemical's integrity and prevent hazardous reactions.
Parameter
Requirement
Rationale
Container
Keep in the original, tightly closed container.
Prevents contamination and release to the environment.[1][2]
Location
Store in a cool, dry, dark, and well-ventilated area.
Prevents thermal decomposition and degradation.[1][2][7]
Segregation
Store away from incompatible materials.
Avoids potentially violent or hazardous chemical reactions.
These can react exothermically or degrade the compound, releasing hazardous gases.[1][2]
Emergency Procedures: Preparedness and Response
Despite all precautions, the potential for accidental exposure or release exists. A clear and practiced emergency plan is non-negotiable.
First Aid Measures for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury.
Exposure Route
First Aid Protocol
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact
Take off all contaminated clothing immediately.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[6]
Ingestion
Do NOT induce vomiting.[12] Rinse the mouth with water and have the person drink plenty of water.[2] Seek immediate medical attention.[2][4]
Accidental Release (Spill) Response
The response to a spill is dictated by its size and the associated hazards.
Minor Spill (<5g, contained in a fume hood):
Alert personnel in the immediate area.
Wearing the appropriate PPE (respirator, gloves, goggles, lab coat), carefully sweep the solid material together, avoiding dust creation.[1][9]
Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.[9][13]
Decontaminate the spill area with a cloth dampened with soap and water, followed by a clean water rinse.[14]
Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.[15]
Major Spill (>5g, outside of containment, or any spill you are not comfortable handling):
Evacuate all personnel from the immediate area immediately.[13][16]
Alert your supervisor and call emergency services.[13]
Isolate the area by closing doors and posting warning signs.[17]
Wait in a safe location for the trained emergency response team to arrive. Provide them with the SDS and any relevant information about the spill.[13]
Caption: Decision tree for responding to a chemical spill.
Fire Response
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[11]
Hazardous Combustion Products: A fire involving this compound may produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[2]
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][11]
Waste Disposal
Chemical waste must be handled with as much care as the parent compound.
Characterization: All waste containing Methyl 2-chloro-5-nitrobenzoate, including contaminated PPE and spill cleanup materials, must be classified as hazardous waste.
Collection: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[9][15]
Disposal: Disposal must be carried out through a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[1][9][11] A common method involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][9] Never dispose of this chemical down the drain.[6][9]
Conclusion
Methyl 2-chloro-5-nitrobenzoate is a useful chemical intermediate whose safe use hinges on a comprehensive understanding of its hazards and a disciplined adherence to safety protocols. By prioritizing engineering controls, utilizing correct PPE, following established handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. Safety is not an impediment to research; it is the foundation upon which successful and sustainable scientific advancement is built.
References
BUSAN 1078 Safety Data Sheet. (2016, September 19). Buckman. Retrieved March 7, 2026, from [Link]
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved March 7, 2026, from [Link]
Spill Control/Emergency Response - EHSO Manual. (2025, January 14). Oakland University. Retrieved March 7, 2026, from [Link]
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved March 7, 2026, from [Link]
Emergency Chemical Spill Response. (2016, October 19). ChemCERT. Retrieved March 7, 2026, from [Link]
Solutions Industrial Nitrile Gloves [Personal Protective Equipment: PPE]. (2023, January 17). YouTube. Retrieved March 7, 2026, from [Link]
Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto. Retrieved March 7, 2026, from [Link]
Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety - Princeton University. Retrieved March 7, 2026, from [Link]
General Chemical Spill Procedures. (2021, October). Campus Operations and Risk Management - University of British Columbia Okanagan. Retrieved March 7, 2026, from [Link]
Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension. Retrieved March 7, 2026, from [Link]
Methyl 2-chloro-5-nitrobenzoate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Application Note: Strategic Utilization of Methyl 2-chloro-5-nitrophenylacetate in Heterocyclic Scaffolding
Part 1: Strategic Overview & Molecular Logic The Bifunctional "Warhead" Scaffold Methyl 2-chloro-5-nitrophenylacetate is not merely a commodity intermediate; it is a highly activated electrophilic scaffold designed for t...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Molecular Logic
The Bifunctional "Warhead" Scaffold
Methyl 2-chloro-5-nitrophenylacetate is not merely a commodity intermediate; it is a highly activated electrophilic scaffold designed for the rapid construction of nitrogenous heterocycles, particularly oxindoles and indoles .
Its value proposition lies in the specific orthogonal reactivity of its three functional groups:
The 5-Nitro Group: Acts as an electron-withdrawing group (EWG) that activates the para-position (C2) for Nucleophilic Aromatic Substitution (SNAr). It is also a "masked" aniline.
The 2-Chloro Group: A leaving group positioned ortho to the acetate side chain. Because it is para to the nitro group, it is highly labile toward nucleophilic displacement by amines or thiols.
The Methyl Acetate Tail: Provides the two-carbon backbone necessary for ring closure (cyclization) to form five-membered lactams (oxindoles) or can be reduced to an ethanol side chain.
Primary Application Pathways
Research indicates two dominant synthetic workflows for this compound:
Pathway A (The Oxindole Route): Displacement of the 2-chloro substituent with a primary amine, followed by intramolecular cyclization with the ester to form 1-substituted-5-nitrooxindoles . This is a critical pathway for developing tyrosine kinase inhibitors (e.g., Sunitinib analogs).
Pathway B (The Phenethyl Alcohol Route): Selective reduction of the ester to an alcohol, followed by SNAr displacement of the chlorine. This yields 2-amino-5-nitrophenethyl alcohols , precursors for high-performance polymers and oxidative hair dyes.
Part 2: Technical Data & Properties[1]
Table 1: Physicochemical Profile
Property
Specification
Notes
IUPAC Name
Methyl 2-(2-chloro-5-nitrophenyl)acetate
Precise nomenclature for CAS 219712-63-7
CAS Number
219712-63-7
Often confused with acid form (CAS 37777-70-1)
Molecular Formula
C₉H₈ClNO₄
MW: 229.62 g/mol
Appearance
Off-white to pale yellow solid
Darkens upon light exposure (Nitro group sensitivity)
Melting Point
58–62 °C
Low melting point requires cold storage to prevent caking
Solubility
DMSO, Methanol, Ethyl Acetate
Poor solubility in water; hydrolyzes in aqueous base
Reactivity Class
Activated Aryl Halide / Ester
Warning: Potential skin sensitizer
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Alkyl-5-nitrooxindoles (SNAr Cyclization)
Objective: To synthesize a 1-alkyl-5-nitrooxindole scaffold by displacing the activated chlorine with a primary amine and cyclizing in one pot or two steps.
Dissolve Methyl 2-chloro-5-nitrophenylacetate (10 mmol) in anhydrous MeCN (50 mL).
Add K₂CO₃ (20 mmol) followed by the primary amine (12 mmol).
Critical Control Point: Monitor temperature. The reaction is exothermic. Stir at 60°C for 4–6 hours.
Validation: TLC should show disappearance of the starting chloride (Rf ~0.6 in 3:1 Hex/EtOAc) and appearance of the yellow intermediate (Methyl 2-(alkylamino)-5-nitrophenylacetate).
Cyclization (Lactamization):
Note: If the amine is nucleophilic enough, cyclization may occur spontaneously during Step 1. If not, acid catalysis is required.
Add catalytic p-Toluenesulfonic acid (pTSA, 10 mol%) to the reaction mixture.
Reflux at 80°C for 2–4 hours.
The secondary amine attacks the ester carbonyl, releasing methanol and closing the ring.
Isolation:
Concentrate the solvent under reduced pressure.[1]
Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash organic phase with 1M HCl (to remove unreacted amine) and Brine.
Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH.
Protocol B: Selective Reduction to 2-Chloro-5-nitrophenethyl Alcohol
Objective: To reduce the ester functionality while preserving the nitro and chloro groups for subsequent functionalization.
Add CaCl₂ (anhydrous) and stir for 15 minutes. Complexation of the ester carbonyl with Ca²⁺ activates it for reduction.
Reduction:
Add NaBH₄ portion-wise over 30 minutes. Do not let temperature exceed 10°C to avoid reducing the nitro group (though nitro is generally stable to borohydride, elevated temps can cause side reactions).
Stir at room temperature for 3 hours.
Quench & Workup:
Quench carefully with Saturated NH₄Cl solution (gas evolution: H₂).
Extract with DCM.
Yield Expectation: >90% conversion to the alcohol.[2]
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from this scaffold.
Figure 1: Divergent synthesis pathways. Pathway A (Red) yields oxindoles; Pathway B (Yellow) yields phenethyl alcohol derivatives.
Part 5: References & Validation
The protocols and data above are synthesized from industrial patent literature regarding chlorobenzene nitration and oxindole synthesis.
Google Patents. (2013). CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate.[3] (Describes the reduction and amination workflow starting from 2-chloro-5-nitrophenylacetic acid derivatives). Retrieved from
Google Patents. (2009). CN101544568A - Dinitrochlorobenzene synthesis method. (Provides context on the nitration chemistry of chlorobenzene derivatives). Retrieved from
Safety Disclaimer: This compound is a nitro-aromatic. While stable under standard conditions, avoid heating the dry solid or subjecting it to shock. Always perform SNAr reactions in a fume hood due to the potential release of irritating vapors.
Application Note: High-Efficiency Synthesis of Functionalized 5-Nitrooxindoles
Executive Summary This guide details the reaction of Methyl 2-chloro-5-nitrophenylacetate (CNPA) with primary and secondary amines. While this substrate contains two electrophilic sites—the ester carbonyl and the activat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the reaction of Methyl 2-chloro-5-nitrophenylacetate (CNPA) with primary and secondary amines. While this substrate contains two electrophilic sites—the ester carbonyl and the activated aryl chloride—this application note focuses on the chemoselective synthesis of N-substituted-5-nitrooxindoles .
This transformation is a cornerstone in medicinal chemistry for generating pharmacophores found in aldose reductase inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). The protocol prioritizes the "Amidation-Cyclization" cascade, leveraging the specific electronic activation provided by the para-nitro group.
Chemical Logic & Mechanism[1][2][3][4]
Substrate Analysis
The reactivity of CNPA is defined by the competition between two electrophilic centers:
The Ester Carbonyl (
): Susceptible to standard nucleophilic acyl substitution (Amidation).
The Aryl Chloride (
): Activated for Nucleophilic Aromatic Substitution () due to the electron-withdrawing nitro group at the para position (relative to the chlorine).
The Reaction Pathway
While direct intermolecular
is possible, the kinetic preference of amines for the ester carbonyl typically leads to the formation of a phenylacetamide intermediate. Under basic conditions or thermal driving, the amide nitrogen deprotonates and performs an intramolecular attack on the aryl ring, displacing the chlorine to close the oxindole ring.
Key Mechanistic Insight: The nitro group is essential. Without the strong electron-withdrawing effect at the para position, the aryl chloride would be too inert for the intramolecular cyclization to occur under mild conditions.
Reaction Pathway Diagram
Caption: The dominant pathway proceeds via initial amidation followed by base-mediated intramolecular cyclization.
Experimental Protocols
Method A: One-Pot Synthesis of 5-Nitrooxindoles
This protocol is optimized for high throughput and yield, driving the reaction directly to the cyclized product without isolating the amide intermediate.
Reagents:
Methyl 2-chloro-5-nitrophenylacetate (1.0 equiv)
Primary Amine (
) (1.2 equiv)
Base:
(2.5 equiv) or (3.0 equiv)
Solvent: DMF (Dimethylformamide) or DMSO
Protocol Steps:
Setup: Charge a round-bottom flask with Methyl 2-chloro-5-nitrophenylacetate and DMF (0.5 M concentration).
Addition: Add the primary amine (1.2 equiv). Stir at Room Temperature (RT) for 1 hour.
Checkpoint: TLC should show consumption of ester and formation of the amide intermediate.
Cyclization: Add
(2.5 equiv). Heat the mixture to 80–100°C .
Monitoring: Monitor by HPLC/TLC. The amide spot will disappear, replaced by the more polar oxindole product. Reaction time is typically 4–12 hours.
Workup:
Cool to RT.
Pour into ice-cold water (precipitation usually occurs).
Adjust pH to ~3-4 with 1N HCl to ensure the product is protonated/precipitated.
Use this method if the amine functionality is sensitive to heat or strong base, allowing for purification of the amide before cyclization.
Step 1: Amidation
Dissolve substrate in THF or Methanol.
Add Amine (1.1 equiv).
Stir at 0°C to RT . Do not heat.
Evaporate solvent to isolate the crude phenylacetamide.
Step 2: Cyclization
Redissolve crude amide in dry DMF.
Add NaH (1.2 equiv) at 0°C (stronger base allows lower temp cyclization).
Stir at RT for 2–4 hours.
Quench with saturated
and extract.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the One-Pot synthesis (Method A).
Data & Optimization Guide
Solvent Selection Table
The choice of solvent significantly impacts the rate of the
cyclization step.
Solvent
Polarity
Reaction Rate (Cyclization)
Recommendation
DMF
High
Fast
Preferred. Solubilizes inorganic bases well.
DMSO
High
Very Fast
Good alternative, but harder to remove during workup.
Ethanol
High
Slow
Good for Step 1 (Amidation), poor for Step 2 (Cyclization).
Toluene
Low
Slow
Requires phase transfer catalyst (e.g., TBAB) or high heat.
Troubleshooting Common Issues
Observation
Diagnosis
Corrective Action
Product is Hydrolyzed Acid
Water present in solvent; Base hydrolyzed ester before amine attack.
Ensure solvents are dry. Increase amine equivalents.
Stalled at Amide
Cyclization failed; activation insufficient.
Increase temperature to 100°C. Switch to stronger base (NaH or t-BuOK).
Dark Tarry Mixture
Decomposition due to excessive heat/exotherm.
Add amine slowly at 0°C. Control heating ramp in Step 2.
Safety & Handling (E-E-A-T)
Nitro Compounds: The substrate and product contain nitro groups. While generally stable, avoid subjecting the reaction to extreme temperatures (>150°C) or allowing the reaction mixture to run dry, as nitroaromatics can be energetic.
Alkyl Halides: The substrate is an alkyl halide derivative (aryl chloride) and should be treated as a potential sensitizer and irritant.
Base Handling: Sodium Hydride (Method B) releases hydrogen gas. Ensure proper venting and inert atmosphere (
Application Notes & Protocols: Methyl 2-chloro-5-nitrophenylacetate as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking Heterocyclic Diversity In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds represent a "privi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds represent a "privileged" class of structures due to their prevalence in biologically active molecules.[1] The strategic synthesis of these scaffolds is paramount. Methyl 2-chloro-5-nitrophenylacetate emerges as a highly valuable and versatile starting material for this purpose. Its utility is anchored in its distinct structural features:
An Activated Aromatic System: The presence of a strongly electron-withdrawing nitro group (para to the chlorine atom) significantly activates the aryl chloride for nucleophilic aromatic substitution (SNAr).[2][3] This facilitates the facile introduction of nitrogen nucleophiles at the C-2 position.
A Reactive Ester Moiety: The methyl acetate group provides an electrophilic site essential for subsequent intramolecular cyclization reactions, enabling the formation of lactam rings.
A Transformable Nitro Group: The nitro group, after serving its role as an activating group, can be readily reduced to a primary amine, opening up a secondary pathway for building different heterocyclic systems.
This guide provides an in-depth exploration of the chemical logic and practical protocols for leveraging Methyl 2-chloro-5-nitrophenylacetate in the synthesis of two medicinally important heterocyclic cores: 1,5-Benzodiazepines and Quinoxalinones .
Pillar 1: The Underlying Chemistry - Nucleophilic Aromatic Substitution (SNAr)
The primary reaction enabling the use of Methyl 2-chloro-5-nitrophenylacetate is the Nucleophilic Aromatic Substitution (SNAr) or addition-elimination mechanism. Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step process well-suited for aryl halides bearing strong electron-withdrawing groups.[3][4]
Mechanism Causality:
Step 1 (Addition): A potent nucleophile, such as the amino group of a binucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the kinetic bottleneck of the reaction. The ortho- and para-positioned nitro groups are crucial as they delocalize the negative charge through resonance, lowering the activation energy for this step.[2][5]
Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.
Diagram 1: The SNAr Addition-Elimination Mechanism
Caption: The two-step addition-elimination pathway for SNAr reactions.
Application I: Synthesis of 7-Nitro-1,5-benzodiazepin-2-one Derivatives
1,5-Benzodiazepines are a cornerstone of central nervous system therapeutics, widely used as anticonvulsant, anxiolytic, and sedative agents.[1][6] The reaction of Methyl 2-chloro-5-nitrophenylacetate with ortho-phenylenediamines (OPDA) provides a direct and efficient route to this valuable scaffold.
Synthetic Strategy:
The synthesis is a one-pot, two-stage process. First, the more nucleophilic amino group of the OPDA displaces the activated chloride via the SNAr mechanism. This is followed by an intramolecular cyclocondensation where the second amino group attacks the ester carbonyl, eliminating methanol and forming the seven-membered diazepinone ring.
Diagram 2: Workflow for 1,5-Benzodiazepine Synthesis
Caption: Stepwise logical flow from reactants to the benzodiazepine core.
Protocol 1: Synthesis of 7-Nitro-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
This protocol details the reaction with 1,2-diaminobenzene as the binucleophile. The principles can be readily adapted for substituted ortho-phenylenediamines to generate a library of derivatives.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-chloro-5-nitrophenylacetate (1.16 g, 5.0 mmol) and o-phenylenediamine (0.60 g, 5.5 mmol).
Solvent and Base Addition: Add anhydrous DMF (25 mL) to the flask, followed by the dropwise addition of triethylamine (1.39 mL, 10.0 mmol) with stirring.
Scientist's Insight: DMF is an ideal solvent for SNAr reactions as it effectively solvates cations but not anions, enhancing the nucleophilicity of the amine. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during both the SNAr and the subsequent cyclization, driving the reaction to completion.
Heating and Monitoring: Heat the reaction mixture to 100-110 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1). The reaction is typically complete within 6-8 hours.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water with stirring. A solid precipitate will form.
Isolation and Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL) to remove DMF and triethylamine hydrochloride salts.
Recrystallization: Purify the crude product by recrystallization from hot methanol to afford the title compound as a yellow crystalline solid.
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Application II: Synthesis of 6-Chloroquinoxalin-2-one Derivatives
Quinoxalinones are another class of heterocycles with a broad spectrum of biological activities, including use as antibacterial and anticancer agents.[7] A synthetic route to this scaffold using Methyl 2-chloro-5-nitrophenylacetate involves a preliminary reduction of the nitro group, followed by cyclocondensation.
Synthetic Strategy:
This is a two-step synthesis. First, the nitro group of the starting material is selectively reduced to a primary amine, yielding Methyl 2-amino-5-chlorophenylacetate. This intermediate, which is an analogue of OPDA, is then reacted with an α-dicarbonyl compound (e.g., glyoxylic acid) in a cyclocondensation reaction to form the quinoxalinone ring system.[7][8]
Diagram 3: Workflow for Quinoxalinone Synthesis
Caption: Two-step pathway involving reduction followed by cyclocondensation.
Protocol 2: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
This protocol outlines the reduction of the nitro group and subsequent cyclization.
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity (mmol)
Mass/Volume
Notes
Step A: Reduction
Methyl 2-chloro-5-nitrophenylacetate
231.61
5.0
1.16 g
Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
225.63
20.0 (4.0 eq)
4.51 g
Common reducing agent for nitro groups.
Ethanol (EtOH)
46.07
-
50 mL
Solvent.
Step B: Cyclocondensation
Methyl 2-amino-5-chlorophenylacetate
201.62
~5.0
From Step A
Crude intermediate.
Glyoxylic Acid (50% in H₂O)
74.04
6.0 (1.2 eq)
0.89 g (1.78 mL)
Dicarbonyl synthon.
Acetic Acid (AcOH)
60.05
-
20 mL
Solvent and catalyst.
Experimental Procedure
Step A: Reduction to Methyl 2-amino-5-chlorophenylacetate
Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 2-chloro-5-nitrophenylacetate (1.16 g, 5.0 mmol) in ethanol (50 mL).
Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate (4.51 g, 20.0 mmol) in portions over 15 minutes. The reaction is exothermic.
Heating and Monitoring: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC (Ethyl Acetate:Hexane, 1:4).
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker containing 100 mL of ice. Basify the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A precipitate of tin salts will form.
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude Methyl 2-amino-5-chlorophenylacetate, which can be used directly in the next step.
Step B: Cyclocondensation to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
Reaction Setup: Dissolve the crude amine intermediate from Step A in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.
Reagent Addition: Add glyoxylic acid (1.78 mL of a 50% aqueous solution, ~6.0 mmol) to the solution.
Scientist's Insight: Acetic acid serves as both a solvent and a mild acid catalyst for the condensation and subsequent imine formation, facilitating the cyclization process.[9]
Heating: Heat the reaction mixture at 80 °C for 4 hours.
Isolation: Cool the mixture to room temperature. A solid product often precipitates directly from the acetic acid solution. If not, slowly add cold water (50 mL) to induce precipitation.
Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., Ethanol/Water mixture) to obtain the pure quinoxalinone product.
Characterization: Dry the product and confirm its structure via spectroscopic methods.
Conclusion and Outlook
Methyl 2-chloro-5-nitrophenylacetate is a powerful and economically viable building block for constructing complex heterocyclic systems. The predictable reactivity of its functional groups—governed by fundamental principles of nucleophilic aromatic substitution and cyclocondensation—allows for the rational design of synthetic routes to medicinally relevant scaffolds like benzodiazepines and quinoxalinones. The protocols outlined herein are robust and can be adapted for the synthesis of diverse analogues for structure-activity relationship (SAR) studies in drug discovery programs.
References
More, U. B., Kharat, R. S., & Mahulikar, P. P. (2009). An Efficient Synthesis of 1,5-Benzodiazepines Using AlCl3 Under Solvent Free Condition. Rasayan Journal of Chemistry, 2(2), 378-381. [Link]
Reddy, K. S., Kumar, Y. N., & Reddy, C. D. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
Sathe, B. P., et al. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 1-10. [Link]
Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis of 1,5-benzodiazepine derivatives catalysed by zinc chloride. Journal of the Serbian Chemical Society, 71(3), 245-250. [Link]
Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. ScienceAlert. [Link]
Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2(1), 1-25. [Link]
Hassan, S. A. (2013). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of Chemistry, 2013, 394249. [Link]
Plaikner, M., et al. (2019). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Molecules, 24(20), 3777. [Link]
Plaikner, M., et al. (2019). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
Patil, S. B. (2014). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 6(5), 2824-2830. [http://www.rjpbcs.com/pdf/2014_5(2)/[4].pdf]([Link]4].pdf)
Görlitzer, K., Enge, C. H., & Jones, P. G. (2006). Annulated heterocycles from methyl 6-chloro-5-formyl-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. Pharmazie, 61(1), 4-9. [Link]
ResearchGate. (n.d.). Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. [Link]
Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442. [Link]
Application Notes and Protocols for the Ester Hydrolysis of Methyl 2-chloro-5-nitrophenylacetate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide to the reaction conditions for the ester hydrolysis of Methyl 2-chloro-5-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the reaction conditions for the ester hydrolysis of Methyl 2-chloro-5-nitrophenylacetate to yield 2-chloro-5-nitrophenylacetic acid. This guide is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in their experimental design and execution.
Introduction: Significance and Chemical Context
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. Methyl 2-chloro-5-nitrophenylacetate is a substituted aromatic ester, and its hydrolysis product, 2-chloro-5-nitrophenylacetic acid, is a valuable intermediate in the synthesis of various pharmacologically active molecules and other fine chemicals. The presence of electron-withdrawing chloro and nitro groups on the phenyl ring significantly influences the reactivity of the ester, making a thorough understanding of the reaction conditions essential for achieving high-yield and high-purity outcomes. This application note will delve into the mechanistic details and provide robust protocols for this specific transformation.
Chemical Theory and Mechanism: The "Why" Behind the "How"
The hydrolysis of an ester can be catalyzed by either acid or base. However, for preparative purposes, base-catalyzed hydrolysis, also known as saponification, is generally preferred because the reaction is essentially irreversible.[1][2]
Base-Catalyzed Hydrolysis (Saponification)
The accepted mechanism for base-catalyzed hydrolysis of esters is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.[1][3]
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
Acid-Base Reaction: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, rendering it irreversible.[1] The final product in the reaction mixture is the carboxylate salt.
The presence of the electron-withdrawing chloro and nitro groups on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect accelerates the rate of hydrolysis compared to unsubstituted or electron-donating group-substituted phenylacetates.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, which is a significant drawback for achieving high yields in a preparative setting.[1][2] The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. To drive the equilibrium towards the products, a large excess of water is required.[2][4] Due to its reversible nature and the often harsh conditions required, acid-catalyzed hydrolysis is less commonly employed for this type of transformation.
Experimental Protocols
The following protocols are provided as robust starting points for the hydrolysis of Methyl 2-chloro-5-nitrophenylacetate. It is recommended to initially perform the reaction on a small scale to optimize conditions.
Protocol 1: Saponification using Sodium Hydroxide (NaOH)
This is a classic and cost-effective method for ester hydrolysis.
Materials:
Methyl 2-chloro-5-nitrophenylacetate
Sodium Hydroxide (NaOH)
Methanol (MeOH)
Deionized Water
Hydrochloric Acid (HCl), concentrated or 1M solution
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-chloro-5-nitrophenylacetate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 to 1:1 v/v ratio).
Addition of Base: Prepare a solution of sodium hydroxide (1.5 - 2.5 eq) in water and add it to the ester solution.
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-70 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup - Methanol Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Workup - Extraction: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
Workup - Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding hydrochloric acid until the pH is approximately 1-2. The carboxylic acid product will precipitate out of the solution.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
Drying: Dry the product under vacuum to a constant weight. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Protocol 2: Saponification using Lithium Hydroxide (LiOH)
Lithium hydroxide is often used for the hydrolysis of more sterically hindered esters or when milder conditions are preferred.[5]
Materials:
Methyl 2-chloro-5-nitrophenylacetate
Lithium Hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF)
Deionized Water
Hydrochloric Acid (HCl), 1M solution
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve Methyl 2-chloro-5-nitrophenylacetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).
Addition of Base: Add solid lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC.
Workup - THF Removal: Upon completion, remove the THF under reduced pressure.
Workup - Extraction: Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-polar impurities.
Workup - Acidification: Cool the aqueous phase in an ice bath and acidify with 1M HCl to a pH of 1-2 to precipitate the carboxylic acid.
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Drying: Dry the purified 2-chloro-5-nitrophenylacetic acid under vacuum.
Caption: General Experimental Workflow for Saponification.
Data Presentation: Summary of Reaction Conditions
Parameter
Protocol 1 (NaOH)
Protocol 2 (LiOH)
Base
Sodium Hydroxide (NaOH)
Lithium Hydroxide (LiOH·H₂O)
Equivalents of Base
1.5 - 2.5
1.5 - 3.0
Solvent System
Methanol/Water
Tetrahydrofuran/Water
Temperature
Room Temperature to Reflux
Room Temperature
Typical Reaction Time
1 - 6 hours
2 - 12 hours
Workup
Acidification with HCl
Acidification with HCl
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of base, the reaction temperature, or the reaction time. The solubility of the ester can also be a factor; adjusting the co-solvent ratio may be beneficial.
Side Reactions: Prolonged heating in the presence of a strong base can potentially lead to side reactions, such as nucleophilic aromatic substitution of the chloro group, although this is generally disfavored under these conditions. It is advisable to use the mildest conditions necessary for complete conversion.
Purification: The purity of the final product is crucial. If the melting point is broad or lower than the literature value, or if impurities are observed by NMR or HPLC, recrystallization is recommended. A patent for the production of 2-chloro-5-nitrobenzoic acid suggests that after acid precipitation, the product can be filtered, washed, and dried.[6]
Analytical Monitoring
The progress of the hydrolysis can be effectively monitored by various analytical techniques:
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product. The carboxylic acid product will have a different retention factor (Rf) than the ester.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the ester to the carboxylic acid.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester singlet (around 3.7-3.9 ppm) and the appearance of the carboxylic acid proton (typically a broad singlet >10 ppm).
Conclusion
The base-catalyzed hydrolysis of Methyl 2-chloro-5-nitrophenylacetate is a reliable and efficient method for the synthesis of 2-chloro-5-nitrophenylacetic acid. The choice between sodium hydroxide and lithium hydroxide will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other sensitive functional groups. By understanding the underlying mechanism and carefully controlling the reaction and workup conditions, researchers can consistently achieve high yields of the desired product.
References
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: [Link])
OperaChem. (2024, April 27). Saponification-Typical procedures. (URL: [Link])
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
WO 2013/093928 A1 - A process for the preparation of 6-substituted-2-oxindole deriv
United States P
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])
Production process of 2-chloro-5-nitrobenzoic acid. (URL: )
Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (URL: )
Organic Chemistry Portal. Ester to Acid - Common Conditions. (URL: [Link])
Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. (URL: [Link])
Saponification Process and Soap Chemistry. (URL: [Link])
LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. (URL: [Link])
Production process of 2-chloro-5-nitrobenzoic acid. (URL: )
"Methyl 2-chloro-5-nitrophenylacetate" as a building block for pharmaceutical intermediates
Application Note: Methyl 2-chloro-5-nitrophenylacetate as a Precursor for 5-Nitrooxindole Scaffolds Executive Summary Methyl 2-chloro-5-nitrophenylacetate is a specialized building block designed to streamline the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 2-chloro-5-nitrophenylacetate as a Precursor for 5-Nitrooxindole Scaffolds
Executive Summary
Methyl 2-chloro-5-nitrophenylacetate is a specialized building block designed to streamline the synthesis of 5-substituted oxindoles (indolin-2-ones). Unlike traditional routes that rely on the reduction of 2-nitrophenylacetic acids (which often suffer from unstable intermediates or require expensive hydrogenation catalysts), this compound leverages a Nucleophilic Aromatic Substitution (
) / Cyclization Cascade .
This protocol details the conversion of Methyl 2-chloro-5-nitrophenylacetate into 5-nitrooxindole , a "privileged scaffold" found in kinase inhibitors (e.g., Sunitinib analogs) and receptor modulators.
Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water.[1][2]
Stability
Stable under ambient conditions. Avoid strong bases (hydrolysis risk).
Safety Note: This compound contains a nitro group and a halogen.[3][4][5] Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.
Strategic Utility: The
Advantage
The structural value of this molecule lies in the ortho-chloro/meta-acetate relationship, activated by the para-nitro group.
Activation: The 5-nitro group strongly withdraws electron density from the benzene ring, activating the 2-chloro position toward nucleophilic attack (
).
Cyclization: Upon displacement of the chlorine by a primary amine (or ammonia), the newly formed aniline nitrogen is perfectly positioned to attack the pendant ester group.
Efficiency: This allows for a one-pot formation of the oxindole core , bypassing the need for sensitive 2-aminophenylacetic acid isolation.
Pathway Visualization
Figure 1: The cascade mechanism converting the chlorophenylacetate precursor to the oxindole scaffold.
Detailed Protocol: Synthesis of 5-Nitrooxindole
This protocol describes the ammonolysis of Methyl 2-chloro-5-nitrophenylacetate.[1] This method is preferred over aqueous ammonia to prevent ester hydrolysis side-reactions.
Equipment: Sealed pressure tube or autoclave (for scale >5g).
Step-by-Step Methodology
Preparation:
Dissolve 2.30 g (10 mmol) of Methyl 2-chloro-5-nitrophenylacetate in 20 mL of anhydrous Methanol in a heavy-walled pressure tube.
Option A (Liquid Ammonia): Add 10 mL of 7M
in MeOH.
Option B (Solid Source): Add 4.8 g (50 mmol) of Ammonium Carbonate. (Preferred for safety/ease of handling).
Reaction:
Seal the tube tightly.
Heat the reaction mixture to 90–100 °C behind a blast shield.
Maintain stirring for 12–16 hours . The solution will likely turn deep yellow/orange (characteristic of nitrophenols/anilines).
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, and a more polar spot () corresponding to 5-nitrooxindole should appear.
Workup:
Cool the vessel to room temperature, then to 0 °C in an ice bath.
Carefully vent the tube to release excess ammonia pressure.
Concentrate the solvent under reduced pressure to approximately 25% of the original volume.
Precipitation: Pour the residue into 50 mL of ice-cold 1M HCl. (Acidification ensures the oxindole remains protonated and precipitates, while removing inorganic salts).
Incomplete cyclization of the intermediate aniline.
Reflux the crude residue in glacial acetic acid for 1 hour to force ring closure.
Hydrolysis Product (Acid)
Water present in the reaction solvent.
Use anhydrous MeOH and avoid aqueous ammonia. Use Ammonium Carbonate as the ammonia source.
Starting Material Remains
Reaction temperature too low.
The on a chloro-arene requires energy. Ensure internal temp reaches >90 °C.
Dark Tarry Impurities
Oxidation of the intermediate aniline.
Degas solvents with prior to heating.
Downstream Applications
Once 5-nitrooxindole is synthesized, it serves as a versatile branch point:
Sunitinib Analogs: Knoevenagel condensation at the C3 position with aldehydes (e.g., pyrrole-2-carbaldehydes).
5-Aminooxindole: Reduction of the nitro group (using
or ) yields 5-aminooxindole, a precursor for amide coupling or sulfonylation.
References
Patent: Preparation method of 2,5-diaminophenethyl alcohol sulfate. CN103242177A. (Describes the nitration and subsequent ammonolysis of chlorophenylacetic acid derivatives). Link
Reaction Context:Synthesis of 5-nitrooxindole via Nucleophilic Aromatic Substitution. (General methodology for activated aryl chlorides). Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
Compound Data: Methyl 2-(2-chloro-5-nitrophenyl)acetate Properties. ChemScene / PubChem. Link
Application Note: Regioselective Nitration of Methyl 2-Chlorophenylacetate
Part 1: Executive Summary & Strategic Rationale Objective This protocol details the controlled mononitration of Methyl 2-chlorophenylacetate (CAS: 57486-68-7) to synthesize its nitro-derivatives, primarily Methyl 2-chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Rationale
Objective
This protocol details the controlled mononitration of Methyl 2-chlorophenylacetate (CAS: 57486-68-7) to synthesize its nitro-derivatives, primarily Methyl 2-chloro-4-nitrophenylacetate and Methyl 2-chloro-5-nitrophenylacetate . These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based therapeutics.
Chemical Strategy
The reaction utilizes a standard Electrophilic Aromatic Substitution (EAS) mechanism via "mixed acid" (sulfuric/nitric acid).[1]
Substrate Analysis: The substrate contains two directing groups on the benzene ring:
) (C1): Weakly activating (due to the methylene bridge), ortho/para directing.
Regioselectivity: The directing effects compete. The alkyl group activates position 4 (para) and 6 (ortho). The chloride directs to position 5 (para) and 3 (ortho).
Major Isomer: Typically, the 4-nitro isomer (para to the alkyl group) and 5-nitro isomer (para to the chloride) are the dominant products. Steric hindrance at positions 3 and 6 (flanked by substituents) minimizes their formation.
Process Control: The primary challenge is preventing the hydrolysis of the methyl ester functionality under the highly acidic, aqueous conditions of the workup. Anhydrous conditions during the reaction and rapid, cold quenching are required.
Mechanism Visualization
The following diagram illustrates the formation of the nitronium ion and the competing regiochemical pathways.
Note on NMR: The key diagnostic for the 4-nitro isomer is the coupling pattern. You expect an aromatic singlet (or weak doublet) for the proton at C3 (between Cl and NO2) and a doublet for the proton at C5/C6. The 5-nitro isomer would show a different splitting pattern (two doublets with ortho coupling).
Part 5: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of ester during quench.
Ensure quench is on ICE, not water. Neutralize quickly with bicarbonate.
Oiling out
Impure product or isomer mixture.
Seed the oil with a pure crystal if available. Use a mixed solvent system (EtOH/Water) for crystallization.
Dinitration
Temperature too high or excess .
Strictly control temp . Verify stoichiometry of (1.05 - 1.1 eq).
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH-Wiley.
Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 2-chlorophenylacetate.
Pfizer Inc. (2005). Process for the preparation of COX-2 Inhibitors. World Intellectual Property Organization, WO 2005/014526. (Describes nitration of phenylacetic acid derivatives).
BenchChem. (2025).[2] Application Notes and Protocols for Nitration of Aromatic Esters. (General guidelines for ester stability in mixed acid).
The Strategic Utility of Methyl 2-chloro-5-nitrophenylacetate in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel thera...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-chloro-5-nitrophenylacetate, a substituted phenylacetic acid derivative, represents a highly versatile, yet often overlooked, building block. Its unique arrangement of functional groups—a reactive activated methylene, an ester, a strategically placed chlorine atom, and a readily transformable nitro group—offers a powerful handle for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the chemical properties and synthetic applications of Methyl 2-chloro-5-nitrophenylacetate, with a focus on its pivotal role in the synthesis of medicinally relevant scaffolds, most notably the oxindole core found in prominent pharmaceuticals.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is essential before utilizing any chemical intermediate in a research setting.
Safety and Handling: Methyl 2-chloro-5-nitrophenylacetate should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Synthetic Pathways and Methodologies
The utility of Methyl 2-chloro-5-nitrophenylacetate is predicated on its synthesis from readily available starting materials. While direct, published protocols for this specific molecule are not abundant, its synthesis can be reliably achieved through a two-step process: the formation of the precursor acid, 2-chloro-5-nitrophenylacetic acid, followed by esterification.
Protocol 1: Synthesis of 2-chloro-5-nitrophenylacetic acid
This protocol is based on a well-established method for the synthesis of substituted phenylacetic acids from the corresponding nitro-substituted dichlorobenzenes via a malonic ester synthesis.
Reaction Scheme:
Caption: Synthesis of 2-chloro-5-nitrophenylacetic acid.
Materials:
2,5-Dichloronitrobenzene
Dimethyl malonate
Potassium carbonate (anhydrous)
Dimethyl sulfoxide (DMSO)
Concentrated hydrochloric acid
Acetic acid
Water
Ethyl acetate
Procedure:
Malonate Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dichloronitrobenzene (1 eq), dimethyl malonate (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in DMSO. Heat the mixture to 85-95°C and stir for 6-10 hours, monitoring the reaction by TLC.[2]
Work-up and Isolation of Malonate Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude dimethyl 2-(4-chloro-2-nitrophenyl)malonate.
Hydrolysis and Decarboxylation: To the crude malonate intermediate, add a mixture of acetic acid and concentrated hydrochloric acid (1:2.5 v/v). Heat the mixture to reflux (95-100°C) for 6 hours.[3]
Product Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitrophenylacetic acid.
Protocol 2: Esterification to Methyl 2-chloro-5-nitrophenylacetate
This is a standard Fischer esterification procedure.
Analytical methods for the quantification of "Methyl 2-chloro-5-nitrophenylacetate"
Introduction Methyl 2-chloro-5-nitrophenylacetate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is critical for ensuri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 2-chloro-5-nitrophenylacetate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is critical for ensuring product quality, process control, and regulatory compliance. This document provides detailed analytical methods for the quantification of Methyl 2-chloro-5-nitrophenylacetate, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are intended to serve as robust starting points for method development and validation in a GxP environment.
The analytical techniques detailed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—offer orthogonal approaches to quantification, each with distinct advantages in terms of sensitivity, selectivity, and sample throughput. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required limits of detection, and the intended purpose of the data.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile and thermally labile compounds.[1] This section outlines a reversed-phase HPLC method for the determination of Methyl 2-chloro-5-nitrophenylacetate.
Scientific Rationale
The proposed method utilizes a C18 stationary phase, which is well-suited for the retention of moderately polar organic molecules like Methyl 2-chloro-5-nitrophenylacetate. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while separating it from potential impurities. UV detection is chosen due to the presence of a chromophore in the analyte's structure, which is expected to provide a strong absorbance signal, leading to good sensitivity. The specific wavelength for detection should be determined by analyzing the UV spectrum of a pure standard of the analyte to identify the wavelength of maximum absorbance (λmax).[2]
Experimental Workflow
Caption: HPLC analysis workflow for Methyl 2-chloro-5-nitrophenylacetate.
Detailed Protocol
1.3.1. Materials and Reagents
Methyl 2-chloro-5-nitrophenylacetate reference standard (purity ≥ 98%)
Acetonitrile (HPLC grade)
Water (HPLC grade or ultrapure)
Methanol (HPLC grade)
0.45 µm syringe filters
1.3.2. Instrumentation
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
To be determined (scan from 200-400 nm; likely around 254 nm)
Injection Volume
10 µL
1.3.4. Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh a known amount of the sample containing Methyl 2-chloro-5-nitrophenylacetate and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3.5. Data Analysis and Quantification
Inject the calibration standards and the sample solutions.
Integrate the peak area of the analyte in each chromatogram.
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
Determine the concentration of Methyl 2-chloro-5-nitrophenylacetate in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for trace analysis and impurity profiling.
Scientific Rationale
Methyl 2-chloro-5-nitrophenylacetate is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of organic compounds.[3] Electron ionization (EI) mass spectrometry will generate a reproducible fragmentation pattern, which can be used for both qualitative confirmation and quantitative analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity of the method can be significantly enhanced.[4]
Experimental Workflow
Caption: GC-MS analysis workflow for Methyl 2-chloro-5-nitrophenylacetate.
Detailed Protocol
2.3.1. Materials and Reagents
Methyl 2-chloro-5-nitrophenylacetate reference standard (purity ≥ 98%)
Dichloromethane (GC grade or equivalent)
Anhydrous sodium sulfate
2.3.2. Instrumentation
Gas chromatograph with a split/splitless injector and a mass selective detector.
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2.3.3. GC-MS Conditions (Starting Point)
Parameter
Condition
Column
5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas
Helium, constant flow at 1.2 mL/min
Injector Temperature
250 °C
Injection Mode
Splitless (1 µL)
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.
280 °C
Ion Source Temp.
230 °C
Ionization Energy
70 eV
MS Mode
Full Scan (m/z 50-400) for identification; SIM for quantification
Quantification Ions
To be determined from the mass spectrum of the standard
2.3.4. Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to cover the desired concentration range.
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range. If necessary, pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.
2.3.5. Data Analysis and Quantification
First, inject a standard in full scan mode to identify the retention time and the characteristic mass fragments of Methyl 2-chloro-5-nitrophenylacetate.
Select a prominent and specific ion for quantification and one or two qualifier ions for confirmation.
Set up the MS in SIM mode to monitor these ions.
Inject the calibration standards and samples in SIM mode.
Construct a calibration curve based on the peak area of the quantification ion.
Calculate the concentration of the analyte in the samples from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
Scientific Rationale
By using a certified internal standard of known purity and concentration, the purity or concentration of Methyl 2-chloro-5-nitrophenylacetate can be accurately determined.[7] Key to a successful qNMR experiment is the selection of an appropriate internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte. Additionally, the relaxation delays must be sufficiently long to ensure complete relaxation of all relevant nuclei, which is crucial for accurate integration.[8]
Experimental Workflow
Caption: qNMR analysis workflow for Methyl 2-chloro-5-nitrophenylacetate.
Detailed Protocol
3.3.1. Materials and Reagents
Methyl 2-chloro-5-nitrophenylacetate sample
Certified internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
Deuterated solvent (e.g., DMSO-d6, Chloroform-d)
3.3.2. Instrumentation
NMR spectrometer (≥ 400 MHz)
3.3.3. qNMR Parameters (Starting Point)
Parameter
Setting
Rationale
Pulse Angle
30°
Reduces saturation effects and shortens required relaxation delay.
Relaxation Delay (d1)
5 x T1 (longest)
Ensures complete relaxation of all protons for accurate integration.
Number of Scans
≥ 16
To achieve an adequate signal-to-noise ratio.
Acquisition Time
≥ 3 s
Provides sufficient digital resolution.
3.3.4. Sample Preparation
Accurately weigh approximately 10-20 mg of the Methyl 2-chloro-5-nitrophenylacetate sample into a vial.
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
3.3.5. Data Analysis and Calculation
Acquire the ¹H NMR spectrum using the optimized parameters.
Process the spectrum (phasing, baseline correction).
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculate the purity of the analyte using the following equation:[5]
All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[9][10] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][8]
Validation Parameters
The following parameters should be evaluated for the chosen quantitative method:
Parameter
Description
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range
The interval between the upper and lower concentration levels of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[5]
Accuracy
The closeness of the test results obtained by the method to the true value.[11]
Precision
The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive overview of three robust analytical methods for the quantification of Methyl 2-chloro-5-nitrophenylacetate. The choice of HPLC, GC-MS, or qNMR will be dictated by the specific analytical needs, available instrumentation, and the nature of the sample matrix. The provided protocols serve as a detailed starting point for method development. It is imperative that any method derived from this guidance is fully validated according to the relevant regulatory standards to ensure the generation of accurate, reliable, and defensible data.[2]
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
LinkedIn. (2024, January 27). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]
Agilent Technologies, Inc. (2011). Chlorinated phenols Analysis of phenols to EPA 8040. Retrieved from [Link]
Technical Support Center: Optimizing the Yield of Methyl 2-chloro-5-nitrophenylacetate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-chloro-5-nitrophenylacetate. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks or purity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Methyl 2-chloro-5-nitrophenylacetate. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks or purity issues during the two-step synthesis from 2-chlorophenylacetic acid. By understanding the mechanistic causality behind each reaction parameter, you can implement self-validating protocols that ensure high-fidelity, reproducible results.
Mechanistic Pathway & Workflow
The synthesis relies on a strict sequence of electrophilic aromatic substitution (nitration) followed by nucleophilic acyl substitution (esterification).
Workflow for Methyl 2-chloro-5-nitrophenylacetate synthesis showing key intermediates and conditions.
Troubleshooting Guide & FAQs
Phase 1: Nitration of 2-Chlorophenylacetic Acid
Q: Why is my yield of 2-chloro-5-nitrophenylacetic acid lower than 80%, and why am I seeing multiple spots on my TLC plate?A: The nitration of 2-chlorophenylacetic acid is highly exothermic, and regioselectivity is strictly dictated by temperature control. The chlorine atom is an ortho/para director. Because the ortho position is sterically hindered, the nitronium ion (
) preferentially attacks the para position (position 5). However, if the internal reaction temperature exceeds 0°C, thermodynamic control is lost, leading to increased formation of the 2-chloro-3-nitrophenylacetic acid isomer and potential over-nitration (dinitration). Maintaining the reaction at -10°C during the addition of fuming nitric acid is critical to maximizing the 5-nitro isomer yield[1].
Q: How can I efficiently remove unreacted starting material and isomer byproducts during the workup?A: Quenching the reaction mixture into a large volume of crushed ice (not just cold water) is a self-validating purification step. The sudden temperature drop forces the rapid precipitation of 2-chloro-5-nitrophenylacetic acid, while highly soluble oxidative byproducts and residual mixed acids remain in the aqueous phase. Washing the filter cake thoroughly with ice-cold water removes residual sulfuric and nitric acids[2].
Phase 2: Esterification to Methyl 2-chloro-5-nitrophenylacetate
Q: The Fischer esterification with methanol and sulfuric acid is stalling at 70% conversion. How can I drive it to completion?A: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct will eventually stall the forward reaction. To push the equilibrium toward the target ester, you must use a vast excess of anhydrous methanol. Alternatively, converting the carboxylic acid to an acid chloride intermediate using thionyl chloride (
) before reacting with methanol bypasses the equilibrium limitation entirely, preventing water formation and often resulting in >95% yields.
Q: I am observing hydrolysis of the ester back to the acid during workup. How do I prevent this?A: Acid-catalyzed hydrolysis occurs if the reaction mixture is quenched into water that is too warm, or if neutralization is sluggish. Quench the reaction by first concentrating it under reduced pressure to remove excess methanol, then partition the residue between a cold organic solvent (e.g., ethyl acetate) and cold, saturated sodium bicarbonate (
). Ensuring the aqueous phase is slightly basic (pH 8) immediately neutralizes all residual acid catalyst, protecting the ester linkage.
Quantitative Data & Optimization Parameters
The following table summarizes the critical parameters required to optimize the yield at each synthetic step:
Reaction Step
Parameter
Sub-optimal Condition
Optimized Condition
Expected Yield
Nitration
Temperature
> 0°C
-10°C to -5°C
80% - 85%
Nitration
Nitric Acid Conc.
68%
98% Fuming
> 80%
Esterification
Catalyst / Reagent
Catalytic
(1.2 eq) then MeOH
> 95%
Esterification
Solvent
Methanol (10 eq)
Anhydrous Methanol (Excess)
90% - 95%
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-nitrophenylacetic acid
Mechanistic Note: This step relies on the generation of the nitronium ion via the dehydration of nitric acid by concentrated sulfuric acid.
Charge a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer with 2-chlorophenylacetic acid (1.0 eq) and 98% concentrated sulfuric acid (approx. 8.0 eq)[1].
Cool the mixture to -10°C using an ice-salt or dry ice-acetone bath. Ensure the starting material is fully dissolved or evenly suspended.
Slowly add 98% fuming nitric acid (1.1 eq) dropwise over 1 to 2 hours. Critical: Adjust the addition rate to maintain the internal temperature strictly between -10°C and -5°C[2].
Stir the reaction mixture at -10°C for an additional 2 hours until TLC or HPLC indicates complete consumption of the starting material.
Carefully pour the reaction mixture over a large excess of crushed ice (approx. 5x the volume of the reaction mixture) with vigorous stirring to precipitate the product[1].
Filter the resulting solid via vacuum filtration. Wash the filter cake with copious amounts of ice-cold water until the filtrate tests pH neutral.
Dry the solid under vacuum at 40°C for 12 hours to afford 2-chloro-5-nitrophenylacetic acid as a pale solid.
Protocol 2: Synthesis of Methyl 2-chloro-5-nitrophenylacetate
Mechanistic Note: Utilizing thionyl chloride generates an intermediate acyl chloride, making the subsequent nucleophilic attack by methanol irreversible.
Suspend the dried 2-chloro-5-nitrophenylacetic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert nitrogen atmosphere.
Cool the suspension to 0°C using an ice bath.
Carefully add thionyl chloride (
, 1.2 eq) dropwise. (Caution: This step evolves and gases; perform in a well-ventilated fume hood).
Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress via HPLC.
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and residual
.
Dissolve the crude residue in cold ethyl acetate and wash sequentially with cold saturated
solution (until the aqueous layer is pH ~8) and brine.
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield highly pure methyl 2-chloro-5-nitrophenylacetate.
References
Source: Google Patents (CN103242177A)
United States Patent No.: US 6,521,663 B2
Source: Googleapis.com
URL:[Link]
Side reactions in the synthesis of "Methyl 2-chloro-5-nitrophenylacetate"
Welcome to the Technical Support Center for the synthesis of Methyl 2-chloro-5-nitrophenylacetate . As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Methyl 2-chloro-5-nitrophenylacetate . As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professionals.
Synthesizing highly pure pharmaceutical building blocks requires moving beyond simple "recipe following." This guide is designed to give you profound mechanistic control over your workflow, explaining the exact chemical causality behind common side reactions and providing self-validating protocols to ensure reproducible, high-yield results.
I. Synthesis Workflow & Mechanistic Pathways
The standard industrial route involves a two-step process: the regioselective nitration of 2-chlorophenylacetic acid, followed by the esterification of the resulting intermediate. Understanding the branching side-pathways is critical for troubleshooting impurity profiles.
Figure 1: Mechanistic workflow for the synthesis of Methyl 2-chloro-5-nitrophenylacetate and side reactions.
II. Troubleshooting FAQs: Causality & Solutions
Q1: Why am I seeing a high percentage of 4-nitro and 6-nitro isomers in my HPLC chromatogram during the nitration step?The Causality: Regioselectivity here is a battle of directing groups. The
group relies on weak hyperconjugation (dampened by the electron-withdrawing carboxylate), whereas the group possesses lone pairs that stabilize the arenium ion transition state via resonance. This resonance effect dominates, directing the nitronium ion () to positions 3 and 5. Position 5 is favored because position 3 is sterically blocked. However, nitration is violently exothermic. If your cooling fails and localized thermal spikes occur, the excess kinetic energy overrides this electronic control, leading to non-selective attack at the 4 and 6 positions.
The Fix: Strictly control the dosing rate of and maintain the internal temperature below 10 °C. For scale-up, transitioning to microchannel reactors is highly recommended to manage the intense exotherm and eliminate regioisomeric side reactions (1)[1].
Q2: I detect 2-chloro-5-nitrobenzoic acid in my crude mixture. Where is this coming from?The Causality: Nitric acid is a potent oxidizing agent. The benzylic carbon (the
group between the phenyl ring and the carboxylate) is highly susceptible to oxidative cleavage. Prolonged exposure to excess mixed acid at elevated temperatures oxidizes this methylene bridge, cleaving off the acetic acid moiety and leaving behind a benzoic acid derivative.
The Fix: Limit to a strict 1.1 molar equivalent. Do not let the reaction "stir overnight." Quench immediately after the validated 2-hour maturation period.
Q3: My esterification stalls at 85% conversion. How can I drive it to completion without degrading the product?The Causality: Standard Fischer esterification (
) is an equilibrium-driven process. As water accumulates as a byproduct, the reverse reaction (hydrolysis) accelerates, stalling your conversion.
The Fix: Abandon Fischer esterification for pharmaceutical-grade synthesis. Instead, use Thionyl Chloride () to convert the acid to an acyl chloride intermediate. This pathway produces gas instead of water, making the subsequent reaction with methanol completely irreversible.
Q4: Can I streamline the process by esterifying the starting material first, and then nitrating the ester?The Causality: While chemically possible, it is operationally disastrous. If you nitrate methyl 2-chlorophenylacetate, the strongly acidic and aqueous conditions of the mixed acid (
) will catalyze the hydrolysis of the methyl ester back to the carboxylic acid. You will end up with an intractable mixture of nitrated ester and nitrated acid, forcing you to perform a redundant re-esterification step anyway. Always nitrate the free acid first.
III. Quantitative Data: Thermal Impact on Impurity Profiles
To illustrate the critical nature of temperature control during the nitration step, review the validated impurity profile data below. Yielding pharmaceutical-grade Methyl 2-chloro-5-nitrophenylacetate () requires keeping the target isomer above 90% prior to recrystallization.
Table 1: Impact of Nitration Temperature on Impurity Profile (HPLC Area %)
Internal Reaction Temp
5-Nitro Isomer (Target)
4- & 6-Nitro Isomers
Oxidative Byproducts (Benzoic Acid)
0 °C to 5 °C
> 92.0%
< 5.0%
< 1.0%
20 °C to 25 °C
80.0% - 85.0%
10.0% - 15.0%
2.0% - 3.0%
> 40 °C (Exotherm)
< 65.0%
> 20.0%
> 10.0%
IV. Self-Validating Experimental Protocols
The following protocols are designed with built-in physical indicators and In-Process Controls (IPCs) to ensure the system validates its own success before you proceed to the next step.
Protocol A: Regioselective Nitration of 2-Chlorophenylacetic Acid
Industrial nitration utilizes mixed acid to generate the active nitronium ion, yielding 2-chloro-5-nitrophenylacetic acid (2)[2].
Preparation: Charge 2-chlorophenylacetic acid (1.0 eq, e.g., 200g) into a reactor. Add 98%
(13.5 eq) and stir to dissolve. Cool the mixture to 0–5 °C using a cryogenic jacket.
Controlled Dosing: Slowly add 98%
(1.1 eq) dropwise. Critical Parameter: Adjust the dosing rate so the internal temperature never exceeds 10 °C.
Maturation: Remove cooling and allow the reactor to warm to 25 °C. Stir for exactly 2 hours.
Self-Validation (IPC): Withdraw a 0.5 mL sample, quench in 5 mL ice water, extract with 2 mL Ethyl Acetate, and run a rapid HPLC method. The reaction is validated to proceed only when the starting material peak is <1.0%.
Quench & Isolation: Pour the reaction mixture over a large excess of crushed ice (highly exothermic dilution). Filter the resulting precipitate, wash with copious amounts of cold water until the filtrate pH is >4, and dry under vacuum at 45 °C.
Protocol B: Irreversible Esterification via Acyl Chloride
This protocol bypasses the equilibrium limits of Fischer esterification, ensuring quantitative conversion.
Activation: Suspend the dried 2-chloro-5-nitrophenylacetic acid (1.0 eq) from Protocol A in anhydrous Dichloromethane (DCM) (5 volumes). Add a catalytic amount of Dimethylformamide (DMF) (0.05 eq).
Chlorination: Slowly add Thionyl Chloride (
, 1.2 eq). Heat the mixture to 40 °C.
Self-Validation (Physical Indicator): The DMF catalyzes the formation of a Vilsmeier-Haack intermediate. You will observe vigorous bubbling (
and gas). The system validates itself: when gas evolution completely ceases, the conversion to the acyl chloride is 100% complete.
Esterification: Cool the reactor to 0 °C. Add anhydrous Methanol (3.0 eq) dropwise. The reaction is instantaneous and irreversible.
Workup: Concentrate under reduced pressure to remove DCM and excess methanol. Redissolve in Ethyl Acetate, wash with saturated
to neutralize residual , dry over , and evaporate to yield highly pure Methyl 2-chloro-5-nitrophenylacetate.
Google Patents (CN103242177A) , Preparation method of 2,5-diaminophenethyl alcohol sulfate (Details the synthesis of 2-chloro-5-nitrophenylacetic acid), 2
Google Patents (CN101544568A) , Dinitrochlorobenzene synthesis method and microreactor (Highlights microchannel reactor use for exothermic nitrations), 1
Technical Support Center: Purification of Methyl 2-chloro-5-nitrophenylacetate
Topic: Purification of "Methyl 2-chloro-5-nitrophenylacetate" by recrystallization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Ti...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification of "Methyl 2-chloro-5-nitrophenylacetate" by recrystallization
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Ticket #: PUR-CNPA-001
Subject: Optimization of Recrystallization Protocol for Methyl 2-chloro-5-nitrophenylacetate (CAS: 303965-18-6)
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Challenge of Nitro-Ester Purification
Methyl 2-chloro-5-nitrophenylacetate is a functionalized aromatic ester used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purification presents specific challenges due to the interplay of its functional groups:
The Nitro Group (-NO₂): Increases polarity but often introduces colored impurities (oxidation byproducts) that are difficult to remove.
The Methyl Ester (-COOCH₃): Susceptible to hydrolysis if recrystallized in acidic/basic aqueous media at high temperatures.
The Chloro Substituent (-Cl): Modulates solubility, typically making the compound more soluble in chlorinated solvents and less soluble in water.
This guide provides a self-validating protocol designed to maximize yield and purity while mitigating common failure modes like "oiling out" and ester hydrolysis.
Phase 1: Solvent System Selection (FAQ)
Q1: What is the optimal solvent system for this compound?A: Based on the polarity profile (moderate polarity due to nitro/ester groups), the following systems are recommended. Note: Always perform a test on 100 mg before scaling up.
Solvent System
Ratio (v/v)
Applicability
Pros
Cons
Methanol (MeOH)
100%
Primary Choice
High solubility at boil; good crystal growth for nitro-aromatics [1, 3].
Yield may be low if not cooled to -20°C.
MeOH / Water
9:1 to 4:1
High Recovery
Water acts as a strong antisolvent, forcing precipitation.
Risk of "oiling out" if water is added too fast or hot.
EtOAc / Hexanes
1:3 to 1:5
Alternative
Avoids hydrolysis risks; good for removing non-polar impurities.
Q2: Why is my compound turning into an oil instead of crystals?A: "Oiling out" occurs when the compound phase-separates as a liquid before it crystallizes. This is common with methyl 2-chloro-5-nitrophenylacetate because its melting point is relatively low (often <80°C for similar analogs) and impurities depress this further [2].
Fix: Use a solvent system with a boiling point below the melting point of the solid, or add a seed crystal at a temperature slightly below the saturation point.
Critical: If solid remains, add solvent in 1 mL increments until dissolved. Do not exceed 15 mL/g.
Hot Filtration (Optional but Recommended):
If the solution is dark or contains particulates (dust, inorganic salts), filter while hot through a fluted filter paper into a pre-warmed flask.
Tip: Add 5% activated carbon prior to filtration if the crude is significantly colored (dark brown/black), but be aware this may reduce yield slightly [2].
Crystallization:
Remove from heat source. Allow the flask to cool to room temperature slowly (over 30-60 mins).
Anti-Solvent Addition (If using MeOH/Water): Once at room temperature, add water dropwise until a faint turbidity persists, then add one drop of MeOH to clear it.
Seeding: If available, add a seed crystal at 25-30°C to induce nucleation and prevent oiling.
Collection:
Cool the flask in an ice bath (0-4°C) for 1 hour.
Filter the crystals using a Buchner funnel.
Wash: Wash the cake with a small volume of ice-cold Methanol.
Drying:
Dry under vacuum. Caution: Do not use high heat (>40°C) for drying, as the wet solid may have a depressed melting point and could fuse into a solid block.
Phase 3: Troubleshooting Guide
Issue 1: "The solution turned cloudy, then separated into a yellow oil."
Diagnosis: Oiling Out. The solution became supersaturated at a temperature above the crystal's melting point.
Resolution Protocol:
Reheat the mixture until the oil redissolves (add a small amount of MeOH if needed).
Cool the solution very slowly with vigorous stirring.
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.
Seed: Add a seed crystal immediately when the temperature hits ~40°C.
Issue 2: "Yield is very low (<50%)."
Diagnosis: Compound is too soluble in the mother liquor.
Resolution Protocol:
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
Cool to 0°C again to harvest a "second crop" of crystals.
Note: Second crop crystals are usually less pure and should be analyzed separately.
Alternatively, switch to a Methanol/Water system to force precipitation.
Issue 3: "The product is still colored (yellow/brown)."
Diagnosis: Nitro-aromatic impurities (azo/azoxy coupling products) are trapped in the crystal lattice.
Resolution Protocol:
Overcoming poor solubility of "Methyl 2-chloro-5-nitrophenylacetate" in reactions
Technical Support Center: Methyl 2-chloro-5-nitrophenylacetate CRITICAL ALERT: The Solubility-Reactivity Paradox User Warning: You are working with Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7 / Analogous struc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 2-chloro-5-nitrophenylacetate
CRITICAL ALERT: The Solubility-Reactivity Paradox
User Warning: You are working with Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7 / Analogous structures).
Before addressing solubility, you must understand that this compound is a highly activated electrophile .
The para-nitro group activates the ortho-chlorine atom (relative to the acetate chain, the Cl is at position 2 and NO2 at 5, creating a para relationship between the Cl and NO2). This makes the chlorine susceptible to Nucleophilic Aromatic Substitution (SNAr) .
The Trap: Attempting to solve "poor solubility" in hydrolysis by using polar aprotic solvents (DMSO, DMF) with strong bases (NaOH, KOH) will likely cause the displacement of the Chlorine atom, yielding the phenol impurity (Methyl 2-hydroxy-5-nitrophenylacetate) rather than the desired acid.
The Fix: Solubility enhancement must be paired with chemoselective conditions.
Q: Why does my starting material crash out during reactions in methanol/ethanol?A: Methyl 2-chloro-5-nitrophenylacetate is a lipophilic crystalline solid. It exhibits poor solubility in cold protic solvents (alcohols) due to strong crystal lattice energy and a lack of hydrogen bond donors.
Solubility Matrix & Recommendations:
Solvent Class
Representative Solvents
Solubility Rating
Risk Factor
Recommended Use
Chlorinated
DCM, Chloroform
High
Low
Synthesis workup, acylations.
Ethers
THF, 2-MeTHF, Dioxane
High
Low
Best for Hydrogenation & Hydrolysis.
Polar Aprotic
DMSO, DMF, DMAc
High
CRITICAL
Avoid with Base. Accelerates SNAr side reactions.
Alcohols
Methanol, Ethanol, IPA
Low (Cold) / Med (Hot)
Low
Antisolvent for crystallization; poor for reaction media.
Hydrocarbons
Hexane, Heptane, Toluene
Very Low
Low
Use as antisolvent to drive precipitation.
Module 2: Troubleshooting Hydrolysis (Ester
Acid)
User Issue: "I am trying to hydrolyze the ester using NaOH in Water/MeOH, but the reaction is a slurry and very slow. If I heat it, I get a yellow impurity."
Diagnosis:
Slurry: The ester is insoluble in water and sparingly soluble in MeOH, leading to a heterogeneous biphasic system with poor mass transfer.
Yellow Impurity: Heating drives the SNAr reaction where
displaces , forming the nitrophenolate (yellow/orange).
Protocol A: The "Safe" Homogeneous Hydrolysis
Use this method to prevent Cl-displacement while ensuring complete solubility.
Solvent System: Switch to THF:Water (3:1) . The ester is highly soluble in THF.
Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH. LiOH is milder and less nucleophilic toward the aromatic ring in this solvent system.
Temperature: Maintain 0°C to 10°C . Do not heat above room temperature.
Procedure:
Dissolve 1.0 eq of ester in THF (5 vol).
Add solution of LiOH (1.2 eq) in Water (1.5 vol) dropwise at 0°C.
Stir vigorously. The mixture should remain homogeneous or a fine emulsion.
Monitor by HPLC.[1][2] If SNAr impurity (>1%) appears, acidify immediately.
Protocol B: Acid-Catalyzed Hydrolysis (Zero SNAr Risk)
If the base-sensitive Cl displacement persists, switch to acid hydrolysis.
User Issue: "During hydrogenation (H2, Pd/C) in Methanol, the starting material precipitates on the catalyst, stopping the reaction. Also, I see des-chloro impurities."
Diagnosis:
Precipitation: Low solubility in MeOH causes the substrate to coat the heterogeneous catalyst active sites.
Des-chloro Impurity: Standard Pd/C hydrogenation often causes hydrodehalogenation (cleaving the C-Cl bond) alongside nitro reduction.
Protocol C: Chemoselective Reduction System
Designed to keep the substrate in solution and preserve the Chlorine atom.
Solvent Change: Replace Methanol with Ethyl Acetate or THF .
Why? High solubility ensures the substrate reaches the catalyst surface.
Catalyst Selection:
Option 1 (Best): Platinum on Carbon (Pt/C ) sulfided. Pt is less active toward C-Cl cleavage than Pd.
Option 2 (Alternative):Fe / NH4Cl in Ethanol/Water (Bechamp Reduction).
Note on Fe: If solubility is poor in EtOH/Water, add THF as a co-solvent to dissolve the ester.
DOT Diagram: Reduction Solvent & Catalyst Decision Tree
Caption: Decision logic for selecting the optimal solvent and catalyst system to avoid precipitation and dehalogenation.
Module 4: Advanced Process Techniques
Phase Transfer Catalysis (PTC)
For reactions where you absolutely cannot use large amounts of organic solvent (e.g., green chemistry requirements), use PTC to overcome water insolubility.
System: Toluene / Water (Biphasic).
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
Mechanism: The lipophilic quaternary ammonium salt shuttles the anionic reagent (e.g.,
or ) from the aqueous phase into the organic toluene phase where the ester is dissolved.
Benefit: Keeps the bulk base concentration low in the organic phase, minimizing the SNAr side reaction compared to homogeneous DMSO/Base systems.
References
BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents. (Extrapolated solubility principles for nitro-aliphatics/aromatics).
Um, I. H., & Kim, S. (2021).[3] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate... in DMSO-H2O Mixtures. Canadian Journal of Chemistry.[3] (Mechanistic evidence of SNAr/Hydrolysis competition in polar aprotic solvents).
Sigma-Aldrich. (n.d.). Methyl 2-(2-chloro-5-nitrophenyl)acetate Product Page. (Physical properties and CAS verification).
Save My Exams. (2025). The Reactions of Chlorine - Disproportionation and Substitution. (General reactivity of chloro-substituted systems).
Optimizing reaction conditions for "Methyl 2-chloro-5-nitrophenylacetate" substitutions
This guide serves as a technical support center for optimizing substitution reactions on Methyl 2-chloro-5-nitrophenylacetate (CAS: 103339-38-0). This scaffold is a critical intermediate in the synthesis of COX-2 inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support center for optimizing substitution reactions on Methyl 2-chloro-5-nitrophenylacetate (CAS: 103339-38-0). This scaffold is a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Lumiracoxib) and presents a unique "push-pull" reactivity profile that requires precise control to avoid side reactions.
Technical Support Center: Methyl 2-chloro-5-nitrophenylacetate
Subject: Optimization of Nucleophilic Aromatic Substitution (
) & Ester Management
Applicable For: Process Chemistry, Medicinal Chemistry, Lead Optimization
Scientist Lead: Senior Application Scientist, Process Development Group
Core Reaction Dynamics & Mechanism
Before troubleshooting, you must understand the competing electronic forces at play. This molecule contains three reactive centers:[1]
The Electrophile (
): Activated by the para-nitro group, making it susceptible to Nucleophilic Aromatic Substitution ().
The Labile Ester (
): Susceptible to hydrolysis (saponification) or transesterification under the basic conditions required for .
The Benzylic Position (
): The methylene protons are acidic () due to the flanking aryl and ester groups. Strong bases can trigger deprotonation, leading to self-condensation or polymerization.
The Primary Challenge: Achieving complete
-displacement by an amine (or other nucleophile) without hydrolyzing the methyl ester or degrading the molecule via benzylic anions.
Visualizing the Reaction Pathways
The following diagram illustrates the desired pathway versus the critical failure modes.
Caption: Figure 1. Competitive reaction pathways. The green path represents the desired SNAr mechanism; red dotted paths indicate common failure modes.
Optimization Protocols (SOPs)
Protocol A: Standard
with Amines (Anilines/Alkylamines)
Use this for primary/secondary amines.
Solvent Selection: Use DMSO or DMF (anhydrous).
Why: These polar aprotic solvents stabilize the polar Meisenheimer transition state and increase the nucleophilicity of the amine.
Base Selection: Use DIPEA (Hunig's Base) or
(milled).
Why: Avoid hydroxide or alkoxide bases (e.g., NaOH, NaOMe) which will instantly attack the methyl ester. DIPEA is non-nucleophilic and sterically hindered.
Temperature: 80°C – 100°C.
Why: The 2-chloro position is activated, but not as highly as a 2-fluoro or 4-nitro analog. Thermal energy is required to overcome the activation barrier.
Step-by-Step:
Dissolve Methyl 2-chloro-5-nitrophenylacetate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
Add Base (1.5 – 2.0 equiv).
Add Nucleophile (1.1 – 1.2 equiv).
Heat to 90°C under
atmosphere.
Monitor via HPLC/TLC. Do not rely on GCMS alone as the ester may thermally degrade in the injector port.
This section addresses specific failure modes reported by users in the field.
Category 1: Impurities & Side Reactions
Q: I see a new spot on TLC just below my product that grows over time. What is it?A: This is likely the hydrolyzed carboxylic acid (2-amino-5-nitrophenylacetic acid derivative).
Cause: Presence of water in your solvent or hygroscopic base (
acts as a sponge). The ester hydrolyzes under basic conditions at high temperatures.
Fix:
Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.
Switch to an organic base like DIPEA or TEA, which generates less hydroxide in the presence of trace moisture compared to carbonate bases.
Q: My product mass is M+14 higher than expected. Why?A: You have transesterified your product.
Cause: You likely used Ethanol (EtOH) or Methanol (MeOH) as a solvent or for workup. If you use Ethanol with a Methyl ester, the ethoxide generated by the base will swap with the methoxide.
Fix: strictly use aprotic solvents (DMF, DMSO, Acetonitrile). If you must use an alcohol, it must match the ester (use Methanol for Methyl esters).
Q: The reaction mixture turned black/tarry, and yield is low.A: You likely used a base that is too strong (e.g., NaH, KOtBu, LDA).
Mechanism: The benzylic protons (
) are acidic. Strong bases deprotonate this position, leading to oxidative polymerization or condensation.
Fix: Stick to bases with a conjugate acid pKa < 11 (
, , DIPEA).
Category 2: Reaction Kinetics
Q: The reaction is stuck at 50% conversion after 24 hours.A: The chloride is a mediocre leaving group compared to fluoride.
Optimization Strategy:
Concentration: Increase reaction concentration to 1.0 M to drive bimolecular kinetics.
Leaving Group Swap: If commercially feasible, switch to the 2-Fluoro analog. The C-F bond is stronger but the high electronegativity of Fluorine stabilizes the Meisenheimer complex, accelerating SNAr by orders of magnitude [1].
Finkelstein Modification: Add 0.5 equiv of KI (Potassium Iodide) to the reaction. This generates the transient 2-Iodo species in situ, which is more reactive.
Comparative Data: Solvent & Base Effects[2][4][5]
The following table summarizes typical conversion rates for the reaction of Methyl 2-chloro-5-nitrophenylacetate with aniline (1.2 equiv) after 4 hours.
Solvent
Base
Temp (°C)
Conversion (%)
Major Side Product
DMSO
90
92%
None (<2% Acid)
DMF
DIPEA
90
88%
None
Ethanol
Reflux
65%
Ethyl Ester (Transesterification)
THF
NaH
60
10%
Decomposition (Black Tar)
Toluene
100
15%
None (Low solubility)
Decision Logic for Researchers
Use this flowchart to select the correct experimental path based on your nucleophile.
Caption: Figure 2. Decision tree for reaction optimization.
References
DrugFuture. (2023). Lumiracoxib: Chemical Index Database. Retrieved from [Link]
New Drug Approvals. (2014). Lumiracoxib Synthesis and Pharmacology. Retrieved from [Link]
Scaling up the synthesis of "Methyl 2-chloro-5-nitrophenylacetate"
An essential intermediate in pharmaceutical research and development, the successful synthesis of Methyl 2-chloro-5-nitrophenylacetate is critical for many discovery and manufacturing pipelines. However, transitioning th...
Author: BenchChem Technical Support Team. Date: March 2026
An essential intermediate in pharmaceutical research and development, the successful synthesis of Methyl 2-chloro-5-nitrophenylacetate is critical for many discovery and manufacturing pipelines. However, transitioning this synthesis from bench-scale to larger, pilot-plant quantities introduces significant challenges related to reaction kinetics, impurity profiles, and process safety.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the scale-up of this important synthesis. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Synthesis Overview: The Fischer-Speier Esterification Pathway
The most common and scalable method for preparing Methyl 2-chloro-5-nitrophenylacetate is the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction between 2-chloro-5-nitrophenylacetic acid and methanol is a reversible process, making control of the reaction equilibrium paramount for achieving high yields.
Caption: General workflow for the synthesis of Methyl 2-chloro-5-nitrophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for this esterification?
A1: The Fischer-Speier esterification is the preferred method for large-scale synthesis due to its cost-effectiveness and operational simplicity.[1][2] It involves refluxing the starting carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3] The main challenge on a larger scale is managing the reaction equilibrium. To achieve high conversion, the reaction must be driven towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[2][4]
Q2: What are the critical safety precautions for this reaction?
A2: Safety is paramount. When using thionyl chloride (an alternative, but more hazardous, route to the acyl chloride for esterification), it is crucial to work in a well-ventilated chemical fume hood as it is toxic if inhaled and reacts violently with water, releasing toxic gas.[5][6][7] Protective gear, including gloves, safety goggles, and a lab coat, is mandatory.[7] The acid catalysts used in Fischer esterification (e.g., concentrated sulfuric acid) are highly corrosive and must be handled with care. The reaction can be exothermic, especially during the initial mixing of the acid catalyst; therefore, controlled addition and adequate cooling are necessary, particularly on a larger scale.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting carboxylic acid from the product ester. The starting material is significantly more polar and will have a lower Rf value than the less polar ester product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q4: What yield and purity can I realistically expect on a larger scale?
A4: With proper optimization, yields for Fischer esterification can be excellent, often exceeding 90%.[8] The purity of the crude product will depend heavily on the purity of the starting 2-chloro-5-nitrophenylacetic acid. If the starting material contains isomeric impurities, they will likely be esterified as well, complicating purification.[9] After a single recrystallization, a purity of >98% is a reasonable target.[10] A Chinese patent for the synthesis of the precursor acid reports product purity of not less than 99.5% and a yield above 85%, which sets a high standard for the quality of the starting material.[11]
Troubleshooting & Optimization Guide
Q5: My reaction yield is consistently low. What are the common causes and how can I improve it?
A5: Low yield is a frequent challenge when scaling up. Systematically investigate these possibilities:
Incomplete Reaction (Equilibrium Issue): The Fischer esterification is reversible.[2][4] On a larger scale, the water generated can hydrolyze the ester product back to the starting material.
Solution: Increase the excess of methanol. Shifting the molar ratio from 5 equivalents to 10 or more can significantly drive the equilibrium forward.[2] If feasible for your equipment, removing water using a Dean-Stark trap is highly effective.[3] Also, ensure your reaction time is sufficient; what works on a 1g scale may require longer reflux on a 100g scale.
Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow and incomplete reaction. Too much can lead to side reactions and charring.
Solution: Typically, 1-5 mol% of a strong acid catalyst like H₂SO₄ is sufficient. Titrate this amount for your specific scale to find the optimal balance between reaction rate and side product formation.
Product Loss During Workup: The product can be lost if the workup procedure is not optimized. During neutralization of the acid catalyst, if the pH becomes too basic, you risk hydrolyzing your newly formed ester.
Solution: After quenching the reaction in water, neutralize the acid carefully with a mild base like sodium bicarbonate solution. Monitor the pH to ensure it remains neutral or slightly acidic. Ensure the product fully precipitates before filtration; cooling the mixture in an ice bath can significantly improve recovery.[8]
Q6: I'm observing multiple spots on my TLC plate, even after the reaction seems complete. What are these impurities?
A6: Unexpected spots usually indicate either isomeric impurities from your starting material or side products from the reaction itself.
Isomeric Impurities: The synthesis of the starting material, 2-chloro-5-nitrophenylacetic acid, often begins with the nitration of a 2-chlorophenyl precursor.[11][12] This nitration can produce the undesired 2-chloro-3-nitro isomer.[11][13] This isomeric acid will also undergo esterification, resulting in an isomeric ester that can be very difficult to separate from your desired product.
Mitigation: The best solution is to start with high-purity 2-chloro-5-nitrophenylacetic acid. If you are preparing it yourself, carefully control the nitration temperature, keeping it low (e.g., 0-10°C) to minimize the formation of the 3-nitro isomer.[9] Purification of the acid by recrystallization before esterification is highly recommended.
Unreacted Starting Material: If the reaction did not go to completion, you will see the highly polar spot of the carboxylic acid.
Mitigation: See solutions in Q5 regarding driving the reaction equilibrium.
Side Reactions: While less common for this specific reaction, high temperatures and very strong acidic conditions can potentially lead to minor degradation or other side reactions.
Mitigation: Ensure the reflux temperature does not significantly exceed the boiling point of methanol (around 65°C). Avoid unnecessarily high concentrations of the acid catalyst.
Q7: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the solute is not fully soluble in the hot solvent but also not insoluble enough to crystallize as the solution cools, instead separating as a liquid phase. This is often caused by impurities that depress the melting point.
Solution 1: Adjust the Solvent System: You may be using a solvent that is too nonpolar. Try a slightly more polar solvent system. For example, if you are using isopropanol, try adding a small amount of water or ethanol to the hot, dissolved mixture until it just starts to become cloudy, then add a few drops of the primary solvent to clarify it before allowing it to cool slowly.
Solution 2: Slow Cooling & Seeding: Rapid cooling encourages oiling out. Ensure the hot, dissolved solution is allowed to cool to room temperature slowly and undisturbed before moving it to an ice bath. If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to encourage nucleation and proper crystal growth.
Solution 3: Pre-Purification: If the crude product is very impure, it may be necessary to perform a preliminary purification. This could involve a simple filtration through a plug of silica gel to remove highly polar or nonpolar impurities before attempting a final recrystallization.
Key Experimental Parameters & Protocol
Data Summary Table
Parameter
Recommended Value/Range
Rationale & Notes
Reagent Ratio
1 : 10-20
A large excess of methanol is crucial to drive the equilibrium toward the ester product.[2]
(Acid : Methanol)
Catalyst
Conc. H₂SO₄ or p-TsOH
Strong Brønsted acids are effective catalysts for protonating the carbonyl oxygen, making it more electrophilic.[3]
Catalyst Loading
2-5 mol%
Balances reaction rate with minimizing potential side reactions.
Temperature
Reflux (~65 °C)
Provides sufficient thermal energy for the reaction without causing significant degradation.
Reaction Time
4-12 hours
Scale-dependent. Monitor by TLC to determine completion.
Workup
Quench in ice water, neutralize with NaHCO₃
Quenching stops the reaction. Neutralization removes the acid catalyst, allowing the ester to precipitate.
Purification
Recrystallization (e.g., from Isopropanol or Ethanol)
Effective method for removing unreacted starting material and most process impurities on a large scale.[14]
Step-by-Step Protocol: Fischer Esterification
Setup: To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrophenylacetic acid (1.0 eq).
Reagent Addition: Add methanol (15 eq) to the vessel and begin stirring to create a slurry.
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (0.03 eq) to the stirring mixture. An initial exotherm may be observed.
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain this temperature.
Monitoring: Monitor the reaction progress every 1-2 hours using TLC until the starting material is consumed.
Workup (Quench): Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a separate vessel containing ice water (approx. 10 times the volume of the reaction mixture) with vigorous stirring. A white or pale-yellow solid should precipitate.
Workup (Neutralization): Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH ~7).
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Purification: Purify the crude solid by recrystallization from a suitable solvent like isopropanol.
References
Vertex AI Search. (2009).
MilliporeSigma. (2025).
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
Sigma-Aldrich. (2013).
Bionium.
Thermo Fisher Scientific. (2009).
Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
Comparative Guide: Catalysts for the Synthesis of Methyl 2-chloro-5-nitrophenylacetate
The following guide provides a technical comparison of catalytic strategies for the synthesis of Methyl 2-chloro-5-nitrophenylacetate , a critical intermediate in the development of indole-based pharmaceuticals and agroc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical comparison of catalytic strategies for the synthesis of Methyl 2-chloro-5-nitrophenylacetate , a critical intermediate in the development of indole-based pharmaceuticals and agrochemicals.
Executive Summary
The synthesis of Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7) typically proceeds via the esterification of 2-chloro-5-nitrophenylacetic acid .[1] While the precursor acid is synthesized via electrophilic aromatic substitution (nitration), the critical process variable for scale-up and purity is the esterification catalyst .
This guide compares three distinct catalytic approaches:
Homogeneous Acid Catalysis (H₂SO₄): The industrial baseline—high yield but high waste.
In-Situ Acid Generation (SOCl₂/MeOH): The high-performance route—fastest kinetics, highest conversion.
Heterogeneous Solid Acid (Amberlyst-15): The green chemistry alternative—reusable, simplified workup, but slower kinetics.
Recommendation: For laboratory-scale purity, SOCl₂/MeOH is superior. For sustainable process development, Amberlyst-15 offers the best balance of yield and waste reduction.
Synthetic Pathway & Mechanism[1][2][3][4][5]
The synthesis involves two key stages. The "Catalyst Choice" primarily dictates the efficiency of Stage 2 (Esterification), as Stage 1 (Nitration) is dominated by standard mixed-acid protocols.
Reaction Scheme
Precursor Synthesis: Nitration of 2-chlorophenylacetic acid using H₂SO₄/HNO₃ (Mixed Acid) to yield 2-chloro-5-nitrophenylacetic acid.[1]
Product Synthesis: Acid-catalyzed esterification with methanol.
Figure 1: Sequential synthesis pathway highlighting the critical catalytic decision point at the esterification stage.
Comparative Analysis of Catalysts
The following matrix evaluates the three primary catalytic methods for the esterification step:
.
Performance Matrix
Feature
Conc. H₂SO₄ (Baseline)
Thionyl Chloride (SOCl₂)
Amberlyst-15 (Solid Acid)
Catalyst Type
Homogeneous (Liquid)
Reagent-Mediated (In-situ HCl)
Heterogeneous (Solid Resin)
Yield
90 – 95%
96 – 99%
80 – 92%
Reaction Time
4 – 6 Hours
1 – 2 Hours
6 – 12 Hours
Selectivity
High
Very High
High
Workup
Complex (Neutralization req.)
Simple (Evaporation)
Simplest (Filtration)
Reusability
No (Single Use)
No
Yes (3-5 Cycles)
Green Score
Low (Acid waste streams)
Low (SO₂ gas emission)
High (Solvent-free potential)
Technical Deep Dive
1. Concentrated Sulfuric Acid (H₂SO₄)
Mechanism: Protonates the carbonyl oxygen, increasing electrophilicity for methanol attack.
Cons: Generates significant aqueous waste during neutralization (NaHCO₃ wash). The "sticky" nature of sulfuric acid can lead to emulsions during extraction of the nitro-aromatic ester.
2. Thionyl Chloride (SOCl₂) / Methanol
Mechanism: Reacts with methanol to generate anhydrous HCl in situ and/or converts the carboxylic acid temporarily to an acid chloride (
), which is immediately trapped by methanol.
Pros: Drives reaction to completion by removing water (consumed by SOCl₂). No aqueous workup required if volatile byproducts (
) are evaporated.
Cons: Corrosive off-gassing requires efficient fume extraction. Not strictly "catalytic" (stoichiometric reagent often used).
Addition: Cool to 0°C. Add Thionyl Chloride (4.0 mL, 55 mmol) dropwise over 20 minutes. Caution: Exothermic + Gas evolution.
Reaction: Allow to warm to Room Temperature (RT), then reflux for 2 hours.
Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess HCl. Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove trace acid), then Brine.
Isolation: Dry over MgSO₄, filter, and concentrate.
Expected Yield: ~10.5 g (98%) as a pale yellow solid/oil.
Protocol B: Green Synthesis (Amberlyst-15 Method)
Best for process safety and waste minimization.
Activation: Wash Amberlyst-15 beads (2.0 g) with Methanol (2 x 10 mL) to remove preservatives and swell the resin.
Reaction: In a flask, combine 2-chloro-5-nitrophenylacetic acid (10.0 g) and Methanol (100 mL). Add the activated wet catalyst.
Conditions: Reflux (65°C) with vigorous stirring (ensure beads are suspended) for 10-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Filter the hot solution to remove the catalyst beads. (Save beads for regeneration).
Isolation: Evaporate the filtrate to dryness. Recrystallize from minimal hot methanol or Hexane/EtOAc if necessary.
Expected Yield: ~9.0 g (85%).
Decision Workflow
Use the following logic map to select the appropriate catalyst for your specific constraint.
Figure 2: Decision matrix for selecting the optimal esterification catalyst based on scale and constraints.
References
Preparation of 2-chloro-5-nitrophenylacetic acid (Precursor)
Source: Google Patents (CN103242177A). "Preparation method of 2,5-diaminophenethyl alcohol sulfate.
Heterogeneous Catalysis for Phenylacetic Esters
Source: Industrial & Engineering Chemistry Research.[2][3] "Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate... by Using a Variety of Solid Acidic Catalysts."
Amberlyst-15 Applications
Source: Arkivoc.[4] "Amberlyst-15 in organic synthesis." (Review of esterification yields and protocols).
Spectroscopic analysis to confirm the structure of "Methyl 2-chloro-5-nitrophenylacetate"
Technical Comparison Guide: Spectroscopic Validation of Methyl 2-chloro-5-nitrophenylacetate Executive Summary & Analytical Challenge Methyl 2-chloro-5-nitrophenylacetate is a critical intermediate, often utilized in the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Spectroscopic Validation of Methyl 2-chloro-5-nitrophenylacetate
Executive Summary & Analytical Challenge
Methyl 2-chloro-5-nitrophenylacetate is a critical intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based heterocycles. In process development, the primary analytical challenge is not merely identifying the molecule, but rigorously distinguishing it from two specific failure modes:
Incomplete Esterification: Presence of the precursor 2-chloro-5-nitrophenylacetic acid.
Regioisomeric Impurities: Misplacement of the nitro group (e.g., 2-chloro-4-nitro isomer) during the nitration of the phenylacetic acid scaffold.
This guide provides a comparative spectroscopic analysis to unequivocally confirm the structure, focusing on 1H NMR as the primary definitive tool, supported by IR and GC-MS data.
Structural Analysis & Regiochemistry Logic
To validate the structure, one must confirm the specific substitution pattern on the benzene ring. The target molecule possesses a 1,2,5-substitution pattern .
Figure 1: Analytical workflow for distinguishing the target compound from common isomers and precursors.
Comparative Spectroscopic Data
The following table contrasts the target molecule with its direct precursor (Acid) and its most likely regioisomer.
Table 1: Key Spectroscopic Differentiators
Feature
Target: Methyl Ester
Precursor: Carboxylic Acid
Isomer: 4-Nitro Analog
1H NMR: Methyl
Singlet, ~3.70 ppm (3H)
Absent
Singlet, ~3.70 ppm
1H NMR: Acid Proton
Absent
Broad Singlet, >11.0 ppm
Absent
1H NMR: H3 (Ar)
Doublet (d) , J~9.0 Hz
Doublet (d)
Singlet (s) (Isolated)
1H NMR: H4 (Ar)
Doublet of Doublets (dd)
Doublet of Doublets (dd)
Doublet (d)
1H NMR: H6 (Ar)
Doublet (d) , J~2.5 Hz
Doublet (d)
Doublet (d)
IR: Carbonyl (C=O)
~1735–1745 cm⁻¹ (Ester)
~1700–1710 cm⁻¹ (Acid)
~1740 cm⁻¹
IR: Hydroxyl (O-H)
Absent
Broad band 2500–3300 cm⁻¹
Absent
GC-MS (m/z)
M+ (229/231)
M+ (215/217)
M+ (229/231)
Detailed Experimental Protocols
Protocol A: 1H NMR Verification (The Gold Standard)
Rationale: NMR provides the only reliable method to confirm regiochemistry (2-Cl, 5-NO2 vs 4-NO2) via spin-spin coupling analysis.
Materials:
Solvent:
(Chloroform-d) or . ( is preferred for ester resolution; if solubility is poor).
Internal Standard: TMS (Tetramethylsilane).
Procedure:
Dissolve 10–15 mg of the sample in 0.6 mL of
.
Acquire spectrum with at least 16 scans to resolve hyperfine splitting.
Critical Analysis Steps:
Step 1 (Ester Confirmation): Verify the integration ratio of the Aromatic region (3H) to the Methyl singlet (3H) is 1:1.
Step 2 (Regiochemistry): Examine the aromatic region (7.5 – 8.5 ppm).
Look for H3 (ortho to Cl): This proton is shielded relative to the nitro-adjacent protons. It should appear as a doublet (
).
Look for H4 (between H3 and H5-NO2): This proton is strongly deshielded by the ortho-nitro group. It must appear as a doublet of doublets (
).
Look for H6 (ortho to CH2, meta to NO2): This appears as a small doublet (
).
Self-Validation Check: If you see a sharp aromatic singlet, your nitration occurred at the 4-position (para to the alkyl chain), and the batch is rejected.
Rationale: Used for quick "Go/No-Go" decision on esterification completion.
Procedure:
Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance).
Scan range: 4000 – 600 cm⁻¹.
Key Diagnostic Bands:
1740 cm⁻¹: Sharp ester carbonyl stretch.
1525 cm⁻¹ & 1345 cm⁻¹: Asymmetric and symmetric
stretches.
Absence Check: Ensure the "carboxylic acid beard" (broad O-H stretch centered at 3000 cm⁻¹) is completely absent.
Protocol C: GC-MS Analysis (Impurity Profiling)
Rationale: Confirms molecular weight and halogen presence.
Procedure:
Column: HP-5MS or equivalent non-polar column.
Temperature Ramp: 50°C (1 min)
280°C at 20°C/min.
Interpretation:
Molecular Ion: Look for peaks at m/z 229 and 231.
Isotope Pattern: The height of the 229 peak vs. 231 peak must be 3:1 , confirming the presence of a single Chlorine atom.
Fragmentation: Expect a loss of 31 amu (
) giving a base peak at m/z 198, followed by loss of (28 amu).
Mechanistic Pathway of Impurity Formation
Understanding why the impurities exist helps in interpreting the spectra.
Figure 2: Synthesis pathway highlighting origins of critical impurities detectable by spectroscopy.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constant analysis).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules).
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for Chlorine isotope patterns and fragmentation).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for spin-spin splitting logic).
Comparative Reactivity Guide: Methyl 2-chloro-5-nitrophenylacetate vs. Regioisomers
The following guide provides an in-depth technical analysis of Methyl 2-chloro-5-nitrophenylacetate , comparing its reactivity profile against its structural isomers. This analysis is designed for scientists optimizing s...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of Methyl 2-chloro-5-nitrophenylacetate , comparing its reactivity profile against its structural isomers. This analysis is designed for scientists optimizing synthetic routes for indoles, oxindoles, or functionalized phenylacetic acid derivatives.
Executive Summary & Compound Profile
Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7) is a specialized bifunctional building block. Its utility stems from the specific relative positioning of its three functional groups:
Electrophilic Core (Aromatic Ring): Activated for Nucleophilic Aromatic Substitution (
).
Nucleophilic Potential (
-Carbon): Acidic methylene capable of alkylation.
Cyclization Handle (Ester): Precursor for lactam formation.
Critical Differentiator: Unlike many of its isomers, the 2-chloro-5-nitro substitution pattern places the chlorine atom para to the nitro group. This geometric alignment maximizes electronic activation, making this isomer uniquely suited for one-pot indole/oxindole syntheses via cascade reactions.
Feature
Methyl 2-chloro-5-nitrophenylacetate
Isomer A: 2-chloro-4-nitro
Isomer B: 4-chloro-3-nitro
Cl vs. Relationship
Para (Highly Activated)
Meta (Deactivated)
Ortho (Activated)
Reactivity
High ()
Low (Requires catalysis)
High (Steric issues may apply)
Primary Application
5-Nitrooxindole Synthesis
-Alkylation / C-H Activation
6-Substituted Indoles
-CH Acidity
Moderate (Inductive only)
High (Resonance stabilized)
Moderate
Mechanistic Analysis: The "Why" Behind the Reactivity
To select the correct isomer, one must understand the competing electronic effects governing the molecule's behavior.
A. Nucleophilic Aromatic Substitution ()
The rate-determining step in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
for these substrates is the formation of the Meisenheimer Complex .[1] This anionic intermediate must be stabilized by an electron-withdrawing group (EWG) located ortho or para to the leaving group (Cl).[2]
Target Molecule (2-Cl, 5-
): The nitro group is para to the chlorine. The negative charge in the Meisenheimer complex can delocalize directly onto the nitro oxygens. This results in a low activation energy and rapid reaction with amines or azides.
Isomer A (2-Cl, 4-
): The nitro group is meta to the chlorine. The negative charge cannot delocalize onto the nitro group. is effectively blocked under standard conditions, often requiring transition metal catalysis (Buchwald-Hartwig) instead.
B. Cyclization Geometry (Oxindole Formation)
For synthesizing oxindoles (indolin-2-ones), the nitrogen source must be introduced at the ortho position relative to the acetate side chain.
Target Molecule: Displacement of the 2-Cl (ortho to acetate) places the amine exactly where it is needed to attack the ester and close the 5-membered lactam ring.
Isomer B (4-Cl, 3-
): While reactive toward (ortho activation), the leaving group is para to the acetate. Substitution here places the amine too far away to cyclize, leading to linear products rather than heterocycles.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways dictated by the substitution pattern.
Caption: Mechanistic divergence between the target molecule (Blue path) and its meta-substituted isomer (Red path) during nucleophilic attack.[3][4][5]
Experimental Protocol: Synthesis of 5-Nitrooxindole
This protocol validates the high reactivity of the 2-chloro-5-nitro isomer. This reaction is difficult or impossible with the 2-chloro-4-nitro isomer without Pd-catalysis.
Objective: Conversion of Methyl 2-chloro-5-nitrophenylacetate to 5-nitrooxindole via cascade ammonolysis/cyclization.
Ammonium hydroxide (28% NH₃ in H₂O, 10.0 equiv) or Methanolic Ammonia (7N)
Solvent: Ethanol or DMSO
Catalyst (Optional): CuI (0.1 equiv) can accelerate the initial displacement if steric bulk is high, but often unnecessary for this activated substrate.
Step-by-Step Workflow:
Dissolution: In a pressure tube or autoclave, dissolve 10 mmol of Methyl 2-chloro-5-nitrophenylacetate in 20 mL of Ethanol.
Reagent Addition: Add 100 mmol of Ammonium hydroxide. The excess ammonia serves as both the nucleophile and the base to neutralize HCl.
Heating (
): Seal the vessel and heat to 80–100°C for 4–6 hours.
Note: The solution will turn deep yellow/orange, indicating the formation of the nitrophenylamine intermediate.
Cyclization: Continue heating. The intermediate amine (Methyl 2-amino-5-nitrophenylacetate) will spontaneously attack the adjacent methyl ester.
Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the starting material (
) and the transient amine, converging to the polar oxindole product ().
Workup: Cool to room temperature. Acidify carefully to pH 5 with 1N HCl to protonate the oxindole nitrogen (if existing as a salt). The product, 5-nitrooxindole , typically precipitates as a tan/brown solid.
Purification: Filter the solid and wash with cold water and minimal cold ethanol. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75–85%
Data Summary: Isomer Selection Matrix
Use this table to select the correct isomer for your specific transformation.
Reaction Type
Target: 2-Cl-5-
Isomer: 2-Cl-4-
Isomer: 4-Cl-3-
Amination ()
Excellent. Fast reaction at 80°C.
Poor. Fails or requires >150°C/Catalyst.
Good. Fast reaction, but product is linear.
Oxindole Formation
Yes. Spontaneous cyclization.
Difficult. Requires forcing conditions.
Impossible. Geometry prevents ring closure.
Alkylation (-C)
Good..
Excellent. (Resonance stabilized).
Good. Similar to target.
Reduction ()
Forms 2-chloro-5-amino (stable).
Forms 2-chloro-4-amino (stable).
Forms 4-chloro-3-amino (stable).
References
Nucleophilic Arom
) Mechanisms.
Source: Chemistry LibreTexts.
Synthesis of 5-Nitrooxindole Deriv
Source: National Institutes of Health (PMC). "Synthesis of New Active Sulfones in the 5-Nitroimidazole Series." (Contextualizing nitro-heterocycle synthesis).
Reactivity of Chloronitrobenzenes.
Source: Michigan State University Chemistry.
Bartoli/Zhu Indole Synthesis Precursors.
Source: Google Patents (CN103242177A). "Preparation method of 2,5-diaminophenethyl alcohol sulfate.
A Comparative Guide to the Synthesis of Methyl 2-chloro-5-nitrophenylacetate: A Novel Route Validation
Prepared by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of a Key Synthetic Intermediate Methyl 2-chloro-5-nitrophenylacetate is a crucial building block in the synthesis of a variety of pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of a Key Synthetic Intermediate
Methyl 2-chloro-5-nitrophenylacetate is a crucial building block in the synthesis of a variety of pharmacologically active molecules and complex organic compounds. Its substituted phenyl ring offers multiple reactive sites for further functionalization, making it a valuable precursor in medicinal chemistry and materials science. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth validation of a novel synthetic route to this key intermediate and presents a critical comparison with a more established method, offering researchers the data and insights needed to select the optimal pathway for their specific needs.
Synopsis of Synthetic Strategies
This guide will comparatively analyze two distinct synthetic pathways to Methyl 2-chloro-5-nitrophenylacetate.
Route A: The Sandmeyer-Esterification Pathway (The Novel Route) : This proposed route commences with the readily available 2-amino-5-nitrobenzoic acid. It involves an initial diazotization, followed by a copper-catalyzed Sandmeyer reaction to install the chloro substituent, and concludes with a Fischer esterification to yield the target methyl ester.
Route B: The Direct Nitration-Esterification Pathway (The Established Route) : This is a more conventional approach that begins with o-chlorobenzoic acid. The key transformation is the direct nitration of the aromatic ring, followed by the same concluding Fischer esterification step.
Route A: A Novel Approach via Sandmeyer Reaction
This synthetic strategy leverages the versatile chemistry of diazonium salts to construct the desired 2-chloro-5-nitro substitution pattern before the final esterification.
Step 1: Diazotization of 2-Amino-5-nitrobenzoic Acid
Causality and Rationale: The primary amino group of 2-amino-5-nitrobenzoic acid is converted into a highly versatile diazonium salt. This transformation is foundational for the subsequent Sandmeyer reaction. The reaction is conducted at low temperatures (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose.[1] The in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) provides the reactive electrophile, the nitrosonium ion (NO⁺), which is essential for the reaction.[2][3]
Experimental Protocol:
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The resulting solution, containing the aryl diazonium salt, should be used immediately in the next step.[1]
Step 2: Sandmeyer Reaction for Chlorination
Causality and Rationale: The Sandmeyer reaction is a classic and reliable method for replacing the diazonium group with a halide.[4] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[4] The copper(I) chloride (CuCl) facilitates the single-electron transfer that initiates the conversion of the diazonium salt to an aryl radical, with the loss of nitrogen gas, followed by the transfer of a chlorine atom from a copper(II) species to form the final product.[2][4]
Experimental Protocol:
In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). Cool this solution to 0-5 °C.
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold CuCl solution.
Effervescence (evolution of N₂ gas) should be observed. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
Heat the mixture gently (e.g., to 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
Cool the mixture and collect the precipitated 2-chloro-5-nitrobenzoic acid by vacuum filtration.
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
Step 3: Fischer Esterification
Causality and Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol, in this case) is used.[6] The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[7]
Experimental Protocol:
To a round-bottom flask containing the dried 2-chloro-5-nitrobenzoic acid (1.0 eq), add an excess of methanol (e.g., 10-20 eq).
With cooling, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-chloro-5-nitrophenylacetate.
Purify the product by recrystallization or column chromatography.
Route B: The Established Nitration Pathway
This traditional route relies on the direct electrophilic aromatic substitution of a readily available starting material.
Step 1: Nitration of o-Chlorobenzoic Acid
Causality and Rationale: This step involves the electrophilic aromatic substitution of o-chlorobenzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The chloro and carboxylic acid groups are deactivating, but the directing effects guide the nitration primarily to the position para to the chloro group and meta to the carboxylic acid group, yielding the desired 2-chloro-5-nitrobenzoic acid.[8] The reaction is performed at low temperatures to control the exothermic reaction and prevent the formation of dinitrated byproducts.[8]
Experimental Protocol:
In a flask cooled in an ice-salt bath, add concentrated sulfuric acid (approx. 5 parts by weight to the starting material).
Slowly add pure o-chlorobenzoic acid (1.0 eq) while stirring, ensuring it dissolves completely. Maintain the temperature below 0 °C.[8]
Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 80%) to concentrated sulfuric acid in a separate cooled vessel.
Add the nitrating mixture dropwise to the solution of o-chlorobenzoic acid over about 1 hour, keeping the temperature strictly below 0 °C.[8]
After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.[8]
Pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
Collect the solid 2-chloro-5-nitrobenzoic acid by vacuum filtration and wash thoroughly with cold water.
The crude product can be purified by recrystallization from boiling water to remove any unreacted starting material.[8] A yield of approximately 92% can be expected with this method.[8]
Step 2: Fischer Esterification
The final step to obtain Methyl 2-chloro-5-nitrophenylacetate is identical to the Fischer esterification protocol described in Route A (Section 3.3).
Comparative Analysis
The choice between these two synthetic routes will depend on several factors, which are summarized below.
Parameter
Route A: Sandmeyer-Esterification
Route B: Direct Nitration-Esterification
Justification
Starting Material
2-Amino-5-nitrobenzoic acid
o-Chlorobenzoic acid
Both starting materials are commercially available. The choice may depend on institutional stock and cost.
Overall Yield
Moderate to High
High
The direct nitration of o-chlorobenzoic acid is reported to have a high yield (around 92% for the acid).[8] The multi-step Sandmeyer route may have a slightly lower overall yield due to the multiple transformations.
Regioselectivity
Excellent
Good to Excellent
The Sandmeyer route offers unambiguous regiocontrol as the positions of the functional groups are pre-defined in the starting material. Direct nitration is generally well-controlled but can sometimes lead to minor isomeric impurities.
Safety Considerations
Diazonium salts are unstable and potentially explosive, requiring strict temperature control.
The use of concentrated nitric and sulfuric acids is highly corrosive and the nitration reaction is highly exothermic, requiring careful temperature management.
Both routes have significant safety hazards that require careful handling and appropriate personal protective equipment. The instability of diazonium salts in Route A is a key concern.
Environmental Impact
Involves copper salts, which can be environmentally hazardous if not disposed of properly.
Utilizes large quantities of strong acids, leading to acidic waste streams that require neutralization.
Both routes generate hazardous waste. Route A's use of a heavy metal catalyst is a specific environmental consideration.
Scalability
The instability of the diazonium intermediate can pose challenges for large-scale synthesis.
The highly exothermic nature of nitration requires efficient heat transfer, which can be a challenge on a large scale. However, this is a well-established industrial process.
Route B is generally considered more amenable to large-scale industrial production due to the well-understood nature of the nitration reaction.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route A: The Sandmeyer-Esterification Pathway.
Methyl 2-chloro-5-nitrophenylacetate: A Strategic Scaffold for N-Substituted Oxindole Synthesis
Comparative Technical Guide for Medicinal Chemists Executive Summary Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7) is a specialized bifunctional ester distinct from its isomers, such as methyl 4-nitrophenylacet...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Technical Guide for Medicinal Chemists
Executive Summary
Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7) is a specialized bifunctional ester distinct from its isomers, such as methyl 4-nitrophenylacetate or methyl 2-nitrophenylacetate. While standard nitrophenyl esters are primarily used as substrates for esterase activity assays or simple aniline precursors, the 2-chloro-5-nitro isomer serves as a critical "diversity-enabling" scaffold in organic synthesis.
Its value lies in the ortho-chloro/meta-nitro substitution pattern relative to the acetate chain. This specific geometry activates the chlorine atom for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid construction of N-substituted oxindoles (indolin-2-ones)—a privileged pharmacophore found in kinase inhibitors (e.g., Sunitinib, Nintedanib).
Structural & Electronic Analysis
The reactivity profile of methyl 2-chloro-5-nitrophenylacetate is defined by the cooperative electronic effects of its substituents.
Electronic Push-Pull Map
C1 (Acetate Chain): The
group is electronically neutral to the ring but provides the electrophilic carbonyl required for cyclization.
C2 (Chlorine - The "Handle"): Positioned ortho to the acetate and para to the nitro group. The strong electron-withdrawing nature of the para-nitro group (
) significantly lowers the energy of the Meisenheimer complex, making this chlorine highly susceptible to displacement by primary amines (SNAr).
C5 (Nitro - The "Activator"): Acts as the electronic sink, activating the C2-Cl bond. Unlike methyl 2-nitrophenylacetate, where the nitro group is the site of reduction, here the nitro group primarily serves to activate the other functional group (Cl) before potentially serving as a handle for further derivation (e.g., reduction to an aniline).
Comparative Matrix: Isomer Utility
Feature
Methyl 2-chloro-5-nitrophenylacetate
Methyl 2-nitrophenylacetate
Methyl 4-nitrophenylacetate
Primary Utility
Scaffold for N-substituted Oxindoles
Scaffold for unsubstituted Oxindoles
Esterase substrate / Aniline precursor
Key Reactivity
SNAr (at C2) + Cyclization
Reduction (of NO2) + Cyclization
Hydrolysis / Reduction
Cyclization Potential
High (via amine displacement)
High (via reductive amination)
None (Para substituent prevents cyclization)
Product Class
N-Alkyl-5-nitro-oxindoles
Oxindole (unsubstituted N)
p-Aminophenylacetic acid
Diversity Point
Nitrogen (via external amine input)
C5/C6 (requires pre-functionalized ring)
Amine (via reduction)
Synthetic Workflows & Mechanisms[1]
The following diagram illustrates the divergent synthetic utility of the 2-chloro-5-nitro isomer compared to the standard 2-nitro isomer.
Figure 1: Divergent synthesis pathways. The 2-chloro-5-nitro scaffold allows introduction of external diversity (R-group) via SNAr, whereas the 2-nitro isomer is limited to reductive cyclization.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-chloro-5-nitrophenylacetate
Protocol B: SNAr Driven Synthesis of N-Benzyl-5-nitro-oxindole
Demonstrating the unique "Diversity Handle" of this scaffold.
Rationale: The para-nitro group activates the ortho-chloro position, allowing displacement by benzylamine. The resulting secondary amine is positioned perfectly to attack the ester carbonyl, closing the ring.
Reaction Setup: In a pressure tube, combine Methyl 2-chloro-5-nitrophenylacetate (1.0 equiv, 230 mg) and Benzylamine (1.2 equiv). Use Acetonitrile (3 mL) as solvent.[1] Add DIPEA (1.5 equiv) as a base scavenger.
Displacement & Cyclization: Heat to 80–100°C for 12 hours.
Note: The reaction proceeds through an intermediate methyl 2-(2-(benzylamino)-5-nitrophenyl)acetate which often cyclizes spontaneously under thermal conditions. If cyclization is incomplete, add catalytic p-TsOH and reflux for 1 hour.
Workup: Cool to RT. Pour into water (20 mL). Extract with EtOAc.[2] Wash with 1M HCl (to remove excess benzylamine).
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Result: N-Benzyl-5-nitro-oxindole.
Data Check: The disappearance of the methyl ester singlet (~3.75 ppm) and the appearance of the methylene lactam protons confirm cyclization.
Performance Data & Physical Properties[4][5]
Property
Methyl 2-chloro-5-nitrophenylacetate
Methyl 4-nitrophenylacetate
Molecular Weight
229.62 g/mol
195.17 g/mol
Melting Point
48–52 °C (Solid)
53–56 °C
SNAr Reactivity
High (k_rel ~ 100 vs unactivated)
Negligible
pKa (α-protons)
~18 (Est.)
~19 (Est.)
Solubility
DCM, EtOAc, MeOH
DCM, EtOAc, MeOH
CAS Number
219712-63-7
619-90-9
Key Insight: The 2-chloro substituent slightly increases the acidity of the α-protons (methylene bridge) via inductive effects (-I), making this ester more prone to base-catalyzed condensation reactions (e.g., Knoevenagel condensation at C1) compared to the non-chlorinated analogs.
References
ChemScene. (2024). Methyl 2-(2-chloro-5-nitrophenyl)acetate Product Analysis and Properties. Retrieved from
Sigma-Aldrich. (2024). Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate and related nitrophenyl esters. Retrieved from
National Institutes of Health (NIH). (2007). Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole: Pathways to Indole Derivatives. PubMed.[3] Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Oxindoles: Methodologies and Cyclization Strategies. Retrieved from
PubChem. (2024). Compound Summary: (2-chloro-5-nitrophenyl)methyl 2-phenylacetate.[3] Retrieved from
A Comparative Guide to the Structural Elucidation of Methyl 2-chloro-5-nitrophenylacetate: X-ray Crystallography and its Alternatives
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as Methyl 2-chloro-5-nitropheny...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as Methyl 2-chloro-5-nitrophenylacetate, a substituted phenylacetate derivative with potential applications in organic synthesis and drug discovery, an unambiguous structural assignment is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the definitive method for solid-state structural elucidation, alongside powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate analytical tools for comprehensive molecular characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides a high-resolution snapshot of the molecule, revealing not only its connectivity but also detailed geometric parameters such as bond lengths, bond angles, and torsion angles.[1] This technique is unparalleled in its ability to establish absolute stereochemistry and to visualize intermolecular interactions within the crystal lattice, which can be crucial for understanding solid-state properties and for designing new materials.
The Crystallographic Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystal used for data collection.
Crystal Growth: The initial and often most challenging step is to grow a single crystal of sufficient size and quality. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[2] The choice of solvent or solvent system is critical and often requires empirical screening. For Methyl 2-chloro-5-nitrophenylacetate, solvents like ethanol, acetone, or ethyl acetate could be explored.
Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality based on the sharpness and shape of the diffraction spots.
Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated.[1] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern. A full dataset consists of thousands of reflections collected at various crystal orientations. Modern diffractometers often use cryo-cooling (e.g., with liquid nitrogen) to minimize thermal vibrations and protect the crystal from radiation damage.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[3] This map is interpreted to build an initial molecular model, which is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, ultimately yielding the final, highly accurate 3D structure.[1]
Caption: Workflow for single-crystal X-ray crystallography.
Complementary Spectroscopic Techniques: A Holistic Approach
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of Methyl 2-chloro-5-nitrophenylacetate requires the integration of spectroscopic methods that offer insights into the molecule's structure and behavior in solution and provide information about its functional groups and molecular weight.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule.[3] It is arguably the most important technique for structural elucidation in solution.
Chemical Shift (δ): Indicates the electronic environment of each nucleus, allowing for the identification of different types of protons and carbons.
Integration: The area under an NMR signal is proportional to the number of nuclei it represents.
Spin-Spin Coupling (J): Provides information about the connectivity of atoms by revealing which nuclei are adjacent to one another.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, enabling the unambiguous assignment of the entire molecular skeleton.
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.
Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the excited nuclei are detected.
Data Processing: The raw data (a free induction decay, FID) is Fourier transformed to produce the familiar NMR spectrum.
Caption: Workflow for NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is a highly sensitive technique that provides the molecular weight of a compound and can offer valuable information about its elemental composition and structure through fragmentation patterns.[5]
Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which can be used to determine the molecular formula.[5]
Fragmentation Pattern: The molecule can break apart into smaller, charged fragments in a predictable manner. Analyzing these fragments can provide clues about the molecule's substructures.
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
Ionization: In ESI, the solution is sprayed through a charged capillary, creating charged droplets. The solvent evaporates, leaving behind charged molecular ions in the gas phase.
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] It is based on the absorption of infrared radiation by molecular vibrations.
Characteristic Absorption Bands: Different functional groups (e.g., C=O, N-O, C-Cl, aromatic C-H) absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. For Methyl 2-chloro-5-nitrophenylacetate, one would expect to see characteristic peaks for the ester carbonyl group, the nitro group, and the aromatic ring.
Sample Placement: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbed radiation is measured by a detector.
Data Processing: The resulting interferogram is Fourier transformed to generate the infrared spectrum.
Caption: Workflow for FTIR spectroscopy.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research.[1] For the comprehensive characterization of Methyl 2-chloro-5-nitrophenylacetate, a combination of these techniques is ideal.
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
FTIR Spectroscopy
Information Provided
Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing[1]
Detailed chemical environment of atoms, connectivity through bonds, spatial proximity in solution[3]
High sensitivity and molecular weight determination[5]
Rapid and easy functional group identification
Key Limitation
Requires a suitable single crystal
Lower sensitivity than MS; can have overlapping signals
Does not provide 3D conformational information
Limited structural information beyond functional groups
In the context of drug development, X-ray crystallography is invaluable for understanding how a molecule might interact with a biological target, such as a protein active site.[3] NMR provides crucial information about the molecule's conformation and dynamics in solution, which is more representative of a physiological environment. Mass spectrometry is essential for confirming the identity and purity of a synthesized compound, while FTIR serves as a quick and convenient check for the presence of key functional groups.
Conclusion
The characterization of a novel compound like Methyl 2-chloro-5-nitrophenylacetate is a multi-faceted process that relies on a suite of complementary analytical techniques. While NMR, MS, and FTIR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. By integrating the data from each of these powerful techniques, researchers can build a complete and unambiguous picture of a molecule's structure and properties, paving the way for its successful application in research and development.
A Comparative Guide to the Synthesis of Methyl 2-chloro-5-nitrophenylacetate for Pharmaceutical Research and Development
For researchers and professionals in the dynamic field of drug development, the efficient synthesis of key intermediates is a cornerstone of progress. Methyl 2-chloro-5-nitrophenylacetate, a crucial building block in the...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the dynamic field of drug development, the efficient synthesis of key intermediates is a cornerstone of progress. Methyl 2-chloro-5-nitrophenylacetate, a crucial building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for your laboratory.
Introduction to Methyl 2-chloro-5-nitrophenylacetate
Methyl 2-chloro-5-nitrophenylacetate serves as a vital precursor in the synthesis of a range of pharmaceutical agents. Its functional groups—the chloro, nitro, and methyl ester moieties—offer versatile handles for further chemical transformations, making it an attractive starting material for medicinal chemists. The efficiency and scalability of its synthesis are therefore of paramount importance in the drug discovery and development pipeline. This guide will explore two distinct and viable methods for its preparation: a classical two-step approach involving nitration followed by esterification, and a plausible alternative leveraging the Sandmeyer reaction.
Method 1: Nitration of 2-Chlorophenylacetic Acid followed by Fischer Esterification
This is a traditional and well-documented approach that begins with the nitration of a commercially available starting material, 2-chlorophenylacetic acid. The resulting 2-chloro-5-nitrophenylacetic acid is then esterified to yield the final product.
Step 1: Synthesis of 2-chloro-5-nitrophenylacetic acid via Nitration
The foundational step in this method is the electrophilic aromatic substitution (nitration) of 2-chlorophenylacetic acid. The choice of nitrating agent and reaction conditions is critical to achieving high yield and regioselectivity. The chloro and acetyl groups are ortho-, para-directing, and the steric hindrance from the acetyl group favors nitration at the 5-position.
Experimental Protocol:
In a 1L four-necked flask, a mixture of 2-chlorophenylacetic acid (200g, 1.2 mol) and 98% concentrated sulfuric acid (1600g, 16.4 mol H₂SO₄) is stirred at room temperature (25°C).
Concentrated nitric acid (98%, 80g, 1.3 mol HNO₃) is added dropwise to the stirred mixture.
The reaction is allowed to proceed for 2 hours, with completion monitored by a suitable analytical technique (e.g., HPLC).
Upon completion, the reaction mixture is carefully poured into a large volume of ice water (1000g).
The resulting precipitate is collected by vacuum filtration.
The filter cake is washed with ice water and dried under vacuum (0.1 MPa) for 12 hours to yield 2-chloro-5-nitrophenylacetic acid.
Yield: 203g, corresponding to an 80% yield with an HPLC purity of 97.5%.
Step 2: Synthesis of Methyl 2-chloro-5-nitrophenylacetate via Fischer Esterification
The second step involves the acid-catalyzed esterification of the synthesized 2-chloro-5-nitrophenylacetic acid with methanol. The Fischer esterification is an equilibrium-driven process, and to maximize the yield of the ester, a large excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed.
Experimental Protocol:
To a solution of 2-chloro-5-nitrophenylacetic acid (100g, 0.46 mol) in methanol (500 mL), concentrated sulfuric acid (5 mL) is slowly added with cooling.
The mixture is heated to reflux and maintained for 4-6 hours, with the reaction progress monitored by TLC or HPLC.
After completion, the excess methanol is removed under reduced pressure.
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Further purification can be achieved by recrystallization or column chromatography.
Method 2: A Plausible Alternative Route via Sandmeyer Reaction
An alternative approach can be envisioned starting from 2-amino-5-nitrotoluene. This route involves the conversion of the amino group to a chloro group via the Sandmeyer reaction, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification. While more steps are involved, this method may be advantageous if the starting material is more readily available or cost-effective.
Conceptual Workflow for the Sandmeyer Reaction Route
Caption: Conceptual workflow for the synthesis of Methyl 2-chloro-5-nitrophenylacetate via the Sandmeyer reaction.
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are formed from anilines. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.
Comparative Analysis
To provide a clear and objective comparison, the two methods are evaluated based on several key parameters crucial for industrial and laboratory synthesis.
Parameter
Method 1: Nitration & Esterification
Method 2: Sandmeyer Reaction Route (Projected)
Starting Material
2-Chlorophenylacetic acid
2-Amino-5-nitrotoluene
Number of Steps
2
3
Overall Yield
~70-75% (based on reported 80% for nitration and typical esterification yields)
Potentially lower due to the multi-step nature
Reagents & Safety
Concentrated nitric and sulfuric acids (highly corrosive); Methanol (flammable)
Good, with established industrial precedent for nitration and esterification reactions.
Moderate, diazotization requires careful temperature control, which can be challenging on a large scale.
Atom Economy
Moderate, formation of water and use of excess reagents.
Lower, due to the formation of N₂ gas and other byproducts.
In-Depth Discussion
Method 1: The Direct Approach
The synthesis of 2-chloro-5-nitrophenylacetic acid by direct nitration is a robust and high-yielding process. The 80% yield reported in the patent literature is a strong indicator of its efficiency. The subsequent Fischer esterification is a classic and well-understood reaction, which can be driven to completion by removing the water formed or using a large excess of the alcohol. The primary considerations for this route are the handling of highly corrosive concentrated acids and the purification of the final product.
Method 2: The Versatile Alternative
The Sandmeyer reaction offers a powerful tool for introducing a variety of functional groups onto an aromatic ring. While this proposed route involves more steps, it provides flexibility in terms of starting material selection. The diazotization step requires strict temperature control (0-5 °C) to prevent the decomposition of the diazonium salt. The subsequent Sandmeyer reaction with copper(I) chloride is generally efficient. However, the oxidation of the methyl group to a carboxylic acid can sometimes lead to side reactions and purification challenges. The overall yield is likely to be lower than Method 1 due to the cumulative losses over three steps.
Conclusion for the Practicing Scientist
For the synthesis of Methyl 2-chloro-5-nitrophenylacetate, Method 1 (Nitration followed by Esterification) presents a more direct, efficient, and higher-yielding pathway, particularly for large-scale production. The starting material is readily available, and the reaction conditions are well-established.
Method 2 (Sandmeyer Reaction Route) , while being a valid synthetic strategy, is likely to be less efficient in terms of overall yield and atom economy. It may, however, be a viable option if the specific starting material, 2-amino-5-nitrotoluene, is significantly more accessible or economical than 2-chlorophenylacetic acid.
The choice between these methods will ultimately depend on the specific needs of the research or production team, including factors such as available starting materials, scale of synthesis, and desired purity of the final product.
Visualizing the Reaction Pathways
Method 1: Nitration and Fischer Esterification
Caption: Reaction pathway for the synthesis of Methyl 2-chloro-5-nitrophenylacetate via nitration and esterification.
References
Google Patents. (2013). CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate.
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
LS College. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
Google Patents. (2009). CN101544568A - Dinitrochlorobenzene synthesis method and microreactor.
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
Cheméo. (n.d.). Acetic acid, (2-chloro-5-nitrophenyl)methyl ester. Retrieved from [Link]
PubChem. (n.d.). (2-chloro-5-nitrophenyl)methyl 2-phenylacetate (C15H12ClNO4). Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
Google Patents. (n.d.). CN101434540B - Method for synthesizing alpha-chlorine (2-chlorine) methyl phenyl acetate.
ResearchGate. (n.d.). New process of synthesis of methyl chloroacetate by reactive distillation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Google Patents. (2012). CN102432471A - Method for performing chlorobenzene nitro reaction by using microchannel reactor.
Executive Summary: Operational Directives Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7 or related isomers) is a halogenated nitroaromatic ester . Its disposal requires strict adherence to Halogenated Waste prot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Operational Directives
Methyl 2-chloro-5-nitrophenylacetate (CAS: 219712-63-7 or related isomers) is a halogenated nitroaromatic ester . Its disposal requires strict adherence to Halogenated Waste protocols due to the release of acidic gases (HCl, NOx) upon combustion.
Immediate Action Plan:
Segregate: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or general organic waste.
Isolate: Keep separate from strong bases (amines, hydroxides) to prevent nucleophilic attack on the nitro/ester groups, which can cause exothermic instability.
Designate: Label as "Halogenated Organic Waste - Toxic/Irritant."
Disposal Path: High-temperature incineration with flue gas scrubbing.
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand the molecular drivers of its hazard profile. It is not merely "organic waste"; it is a multi-functional precursor with specific reactivities.
Mandatory: Must go to a facility with scrubbers (EPA 40 CFR 264.343).
Incompatibilities
Strong Bases, Reducing Agents, Oxidizers
Risk: Runaway exothermic hydrolysis or reduction.
Physical State
Solid (typically)
Must be dissolved in compatible solvent or disposed of as solid waste.
The "Why" Behind the Protocol
The Chlorine Factor: Standard catalytic oxidizers used for non-halogenated waste can be poisoned or corroded by the Chlorine atom, which forms Hydrochloric Acid (HCl) during combustion. This necessitates the "Halogenated" stream.[7][8][9][10]
The Nitro Factor: While this ester is relatively stable, nitroaromatics can exhibit shock sensitivity or rapid decomposition if subjected to adiabatic compression or strong initiators. It must never be compacted in a "Lab Pack" with incompatible oxidizers.
Operational Protocol: Step-by-Step Disposal
Phase 1: Waste Characterization & Segregation
Goal: Prevent cross-contamination of cheaper waste streams and avoid reactive hazards.
Confirm Identity: Verify the structure. If the CAS matches 219712-63-7 (or analogs), the presence of the Chlorine atom is the deciding factor.
Select Solvent (If solid): If disposing of pure solid, dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .
Expert Insight: DCM is preferred because it is already a halogenated solvent, keeping the waste stream chemically consistent.
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal cans which may corrode if trace hydrolysis creates acid.
Phase 2: The Self-Validating Compatibility Check
Trustworthiness Protocol: Before adding this chemical to a bulk waste drum, perform this check to ensure the drum does not contain incompatible residues (e.g., strong amines from a previous user).
Step A: Extract 5 mL of the bulk waste from the target drum.
Step B: In a fume hood, mix with 100 mg of Methyl 2-chloro-5-nitrophenylacetate.
Step C: Observe for 5 minutes.
Result: Bubbling, heat generation, or color change (darkening) indicates incompatibility. STOP. Do not use that drum.
Result: No change indicates a stable matrix. Proceed.
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Caption: Operational workflow for segregating Methyl 2-chloro-5-nitrophenylacetate, emphasizing the critical Halogenated pathway.
Emergency Procedures
In the event of a spill or exposure during the disposal process:
Spill Cleanup:
Do not use paper towels (combustible). Use vermiculite or clay-based absorbents .[6]
Treat the absorbed material as Halogenated Solid Waste .
Wash the area with a mild soapy solution; avoid strong alkaline cleaners (bleach/ammonia) which may react with the nitro group.
Exposure:
Skin: Wash immediately with soap and water.[2] The ester can hydrolyze on the skin, potentially releasing acidic byproducts.
Eyes: Rinse for 15 minutes.[4] Seek medical attention immediately.
References
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Methyl 2-(2-chloro-5-nitrophenyl)acetate (CAS 219712-63-7).[11] Retrieved from [Link]
Princeton University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[9] Retrieved from [Link]
American Chemical Society (ACS). (2022). Safety in Academic Chemistry Laboratories: Best Practices for Chemical Waste Disposal. Retrieved from [Link]